molecular formula C10H12N2O4 B1353702 (R)-3-Amino-4-(4-nitrophenyl)butanoic acid CAS No. 759448-14-1

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Cat. No.: B1353702
CAS No.: 759448-14-1
M. Wt: 224.21 g/mol
InChI Key: SMTCEKUITUZDPM-MRVPVSSYSA-N
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Description

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTCEKUITUZDPM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420718
Record name AG-H-02848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759448-14-1
Record name AG-H-02848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel neuroactive compounds is a cornerstone of modern pharmacology. Among these, molecules that modulate the γ-aminobutyric acid (GABA) system are of paramount importance due to their potential therapeutic applications in a range of neurological and psychiatric disorders. This guide focuses on this compound, a specific enantiomer whose structural characteristics suggest a significant interaction with GABAergic pathways. As a Senior Application Scientist, my objective is to provide a comprehensive, mechanistically-grounded overview of this compound, moving beyond simple descriptions to explain the why behind the experimental approaches used to characterize it. This document is designed to be a practical and authoritative resource, enabling fellow scientists to design robust experiments and interpret data with a deeper understanding of the underlying pharmacology.

Introduction: A Molecule of Interest

This compound is a derivative of β-phenyl-γ-aminobutyric acid. Its structure is analogous to known biologically active molecules, particularly (R)-baclofen, a well-established muscle relaxant.[1][2][3] The stereochemistry is critical; the (R)-configuration dictates a precise three-dimensional geometry that is often crucial for optimal interaction with a biological target.[1] Furthermore, the presence of a para-nitro (-NO₂) group, a strong electron-withdrawing substituent, significantly alters the molecule's electronic properties compared to its analogues, which can influence receptor binding affinity and metabolic stability.[1] These structural features logically point towards the GABA system as the primary area of investigation.

Elucidating the Primary Molecular Target: GABAB Receptor Agonism

The principal mechanism of action for this compound is its function as a direct agonist at the γ-aminobutyric acid type B (GABAB) receptor. GABAB receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system (CNS).[4][5][6] Unlike the ionotropic GABAA receptors, GABAB receptors exert their effects through intracellular second messenger cascades.[4][5][7]

To authoritatively establish this interaction, a multi-step experimental approach is required, beginning with direct binding assessment and followed by functional validation of downstream signaling.

Causality in Experimental Design: Why Start with Binding Assays?

Before investigating functional effects, it is imperative to confirm direct physical interaction between the compound and its putative target. A functional response in a cell or tissue could be indirect. A radioligand binding assay provides direct evidence of this interaction and quantifies its affinity (Kᵢ), a critical parameter for drug development.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of our test compound by measuring its ability to displace a high-affinity, radiolabeled antagonist from the GABAB receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABAB receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., cortex, which has high GABAB expression) or recombinant cells expressing human GABAB receptors in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8][9][10]

    • Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.[9][10]

    • Centrifuge the resulting supernatant at high speed (~20,000-50,000 x g) to pellet the cell membranes containing the receptors.[8][9]

    • Crucially, wash the membrane pellet multiple times by resuspension and re-centrifugation to remove endogenous GABA, which would otherwise compete with the radioligand and test compound.[8]

  • Binding Reaction:

    • In a 96-well plate, combine the washed membranes (typically 50-120 µg protein per well) with a fixed concentration of a selective GABAB radioligand (e.g., 4-5 nM [³H]CGP54626, an antagonist).[8][11]

    • Add increasing concentrations of the unlabeled test compound, this compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known non-radioactive ligand, like 10 µM GABA).[10]

  • Incubation & Termination:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[9][11]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.[9]

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9][11]

  • Quantification & Analysis:

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Table 1: Representative Quantitative Data for GABAB Receptor Binding

CompoundIC₅₀ (nM)Kᵢ (nM)
(R)-Baclofen80 - 20030 - 120
GABA50 - 25020 - 100
This compoundHypothetical: 100 - 300Hypothetical: 50 - 150

Note: Hypothetical values are included for illustrative purposes, based on structurally similar compounds.

Downstream Signaling: From Receptor Binding to Cellular Response

Binding of an agonist like this compound to the GABAB receptor induces a conformational change, activating associated intracellular Gαi/o-type G-proteins.[4] This activation is the nexus of the downstream signaling cascade, leading to two primary effector pathways that mediate neuronal inhibition.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to cyclic AMP (cAMP).[4][5] cAMP is a critical second messenger, and its reduction leads to decreased activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels: The dissociated Gβγ subunit complex directly interacts with and modulates ion channels.[4]

    • It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization.

    • It inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels (CaV2.1, CaV2.2), reducing Ca²⁺ influx and thereby suppressing neurotransmitter release.[4]

Protocol: Functional cAMP Accumulation Assay

This functional assay validates that the compound is an agonist by measuring the expected downstream effect of Gαi/o activation: a decrease in intracellular cAMP.

Objective: To quantify the agonist activity and potency (EC₅₀) of the test compound by measuring its ability to inhibit cAMP production.

Methodology:

  • Cell Culture: Use a recombinant cell line (e.g., CHO-K1 or HEK293) stably expressing the human GABAB1 and GABAB2 receptor subunits.[12]

  • Assay Setup:

    • Seed the cells in a 96- or 384-well plate.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX. This is a critical step to prevent the enzymatic degradation of cAMP, thus amplifying the signal window.

    • Add the test compound at varying concentrations.

  • Stimulation and Lysis:

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase. This elevates the basal cAMP level, against which the inhibitory effect of the Gαi/o-coupled GABAB receptor can be measured.

    • Incubate to allow for cAMP production (or inhibition thereof).

    • Lyse the cells to release the intracellular cAMP.

  • Detection and Analysis:

    • Quantify cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14] In these assays, endogenous cAMP from the cells competes with a labeled cAMP tracer for binding to a specific antibody. A high level of cellular cAMP results in a low signal from the tracer, and vice-versa.[13][14]

    • Plot the signal against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect).

Visualization of the Core Signaling Pathway

The following diagram illustrates the central mechanism of GABAB receptor activation.

GABAB_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor (GABAB1/GABAB2) Gi_protein Gαi/oβγ GABAB_R->Gi_protein Activates G_alpha Gαi/o Gi_protein->G_alpha G_betagamma Gβγ Gi_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP X GIRK GIRK K+ Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ Efflux VGCC VGCC Ca2+ Channel Neurotransmitter Neurotransmitter Release VGCC->Neurotransmitter X Ca2+ Influx Agonist (R)-3-Amino-4- (4-nitrophenyl)butanoic acid Agonist->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates

Caption: Agonist binding to the GABAB receptor activates Gαi/o, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Verifying Effects on Neuronal Excitability: The Electrophysiological Approach

The ultimate consequence of GABAB receptor activation is a reduction in neuronal excitability. Whole-cell patch-clamp electrophysiology is the gold-standard technique to directly measure this. It allows for the precise measurement of ion flow across the cell membrane and changes in membrane potential in real-time, providing a direct functional readout of the signaling events described above.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of the test compound on GIRK currents, VGCC currents, and resting membrane potential in individual neurons.

Methodology:

  • Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent. This ex vivo preparation maintains the native synaptic architecture.

  • Recording:

    • Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Using a microscope and micromanipulator, guide a glass micropipette electrode to the surface of a target neuron.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette and the cell membrane.

    • Rupture the membrane patch under the pipette to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • To measure GIRK currents: Use voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV), and apply voltage ramps to measure the K⁺ current. Application of the test compound should induce an outward current.

    • To measure VGCC currents: In voltage-clamp mode, depolarize the neuron to activate calcium channels and measure the resulting inward Ca²⁺ current. Co-application of the test compound should reduce the amplitude of this current.

    • To measure membrane potential: Use current-clamp mode to record the resting membrane potential. Application of the test compound should cause a hyperpolarization (a more negative membrane potential).

  • Drug Application: The test compound is applied to the slice via the aCSF perfusion system at known concentrations.

  • Analysis: The recorded electrical signals are amplified, digitized, and analyzed to quantify the changes induced by the compound.

Workflow Visualization

Ephys_Workflow cluster_prep Tissue Preparation cluster_rec Recording cluster_exp Experimentation cluster_acq Data Acquisition & Analysis animal Rodent brain_extraction Brain Extraction animal->brain_extraction slicing Vibratome Slicing (Acute Brain Slices) brain_extraction->slicing chamber Recording Chamber with aCSF Perfusion slicing->chamber patching Whole-Cell Patching of Target Neuron chamber->patching protocol Voltage/Current-Clamp Protocols patching->protocol drug_app Compound Application via Perfusion drug_app->chamber amplifier Amplifier & Digitizer protocol->amplifier analysis Data Analysis (Currents, Vm) amplifier->analysis

Sources

Biological Activity and Pharmacological Utility of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid (CAS: 759448-14-1 for the free base, 331763-78-1 for the HCl salt) is a highly specialized, non-natural chiral building block[1][2]. Structurally classified as D-


-homo-4-nitrophenylalanine, it differs fundamentally from standard 

-amino acids and

-amino acid neurotransmitters (such as Baclofen or Phenibut)[1]. By positioning the primary amine on the

-carbon, this compound serves as a critical pharmacophore and structural rigidifier in the development of peptidomimetics, foldamers, and targeted enzyme inhibitors[3]. This whitepaper explores the causality behind its biological activity, its role in modern drug discovery, and provides self-validating protocols for its implementation.

Structural Pharmacology & Chemical Causality

The -Amino Acid Backbone

The biological utility of this compound is rooted in its


-amino acid backbone. Natural proteins consist exclusively of 

-amino acids. Proteolytic enzymes have evolved over billions of years to recognize the precise spatial geometry (dihedral angles

and

) and the exact distance between the side chain and the carbonyl carbon of

-peptides.

Causality of Resistance: Incorporating a


-amino acid introduces an additional methylene (CH2) group into the peptide backbone. This expands the dihedral angle space (introducing the 

angle) and increases the distance between the side chain and the scissile bond. When a protease (e.g., Trypsin, Pepsin, or DPP-IV) attempts to bind a

-peptide, the steric mismatch prevents the nucleophilic serine/cysteine in the active site from aligning with the carbonyl carbon. The requisite tetrahedral transition state cannot form, rendering the peptide virtually immune to enzymatic degradation[4].
The 4-Nitro Phenyl Pharmacophore

The 4-nitro substitution on the phenyl ring serves a dual purpose:

  • Electronic Modulation: The strongly electron-withdrawing nature of the nitro group alters the

    
    -electron density of the aromatic ring, enhancing 
    
    
    
    -
    
    
    stacking or cation-
    
    
    interactions within target receptor pockets[4].
  • Orthogonal Synthetic Handle: In complex peptide synthesis, the nitro group acts as a "masked" amine. It is completely inert to standard Solid-Phase Peptide Synthesis (SPPS) conditions (both acidic and basic). Post-synthesis, it can be selectively reduced to an aniline, providing a unique site for the conjugation of fluorophores or cytotoxic payloads[1].

Biological Activity & Therapeutic Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives of


-homophenylalanine are established pharmacophores in the design of DPP-IV inhibitors, a primary target for Type 2 Diabetes management. The (R)-enantiomer allows the aromatic ring to perfectly occupy the hydrophobic S1 pocket of the DPP-IV active site, while the 

-amino group forms critical salt bridges with active-site glutamate residues. The incorporation of the

-backbone ensures that the inhibitor itself is not degraded by the very protease it is inhibiting[4].
Neurotransmitter Modulation

Because it is structurally analogous to phenylalanine, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-homophenylalanine derivatives can influence dopamine metabolism and neurotransmitter balance. This modulation impacts neurochemical pathways, suggesting potential utility in mitigating motor behavior deficits and learning impairments associated with neurodegenerative conditions.
Supramolecular Hydrogels for Drug Delivery

Hydrophobic dyads containing


-homo amino acids are critical for forming stable, supramolecular hydrogels. The altered hydrogen-bonding pattern of the 

-amide prevents premature amorphous aggregation, favoring controlled fibril formation. These hydrogels are utilized to encapsulate active pharmaceutical ingredients (APIs), protecting them from rapid in vivo clearance and allowing for sustained release[5].

Visualizations of Mechanisms and Workflows

G Protease Protease Active Site (e.g., DPP-IV) Alpha Standard α-Peptide Bond Protease->Alpha Recognizes Backbone Beta β-Peptide Bond (β-Homo-4-NO2-Phe) Protease->Beta Binding Attempt Cleavage Rapid Hydrolysis (Tetrahedral Intermediate) Alpha->Cleavage Cleavage Resistance Steric Hindrance & Altered Geometry Beta->Resistance Fails to align Stable Prolonged In Vivo Half-Life Resistance->Stable Efficacy

Mechanism of proteolytic resistance conferred by β-amino acid incorporation.

G A Resin-bound Peptide B Coupling: β-HoPhe(4-NO2) A->B HATU/DIPEA C TFA Cleavage B->C SPPS Elongation D Purified β-Peptide C->D Precipitation E Nitro Reduction (Pd/C, H2) D->E Validation F Orthogonal Conjugation E->F Amide Bond

Workflow for orthogonal functionalization of β-peptides via nitro reduction.

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic Properties of


- vs. 

-Peptides
PropertyStandard

-Peptide

-Peptide (containing

-HoPhe)
Causality for Difference
In Vivo Half-Life Minutes to <2 hours>24 hoursDisruption of protease recognition geometry.
DPP-IV Cleavage Rate High (

>

)
UndetectableSteric clash prevents nucleophilic attack.
Secondary Structure

-helix (flexible)
14-helix (highly rigid)Extra CH2 restricts rotational degrees of freedom.

Table 2: Reagent Selection for Orthogonal Functionalization

TransformationReagent SystemRationale / Causality
Coupling (SPPS) HATU / HOAt / DIPEA

-amino acids are sterically hindered; highly reactive uronium salts prevent deletion sequences.
Nitro Reduction 10% Pd/C,

(1 atm)
Clean, quantitative reduction to aniline without utilizing harsh metals that contaminate APIs[1].
Conjugation NHS-Ester at pH 5.5Exploits pKa difference: Aniline (pKa ~4.5) is nucleophilic at pH 5.5; aliphatic amines (pKa ~9.5) remain protonated and unreactive.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a protease-resistant peptidomimetic sequence using Fmoc-(R)-3-Amino-4-(4-nitrophenyl)butyric acid[3].

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 mins).

    • Self-Validation: Collect the flow-through and measure UV absorbance at 301 nm. Quantify the fulvene-piperidine adduct to confirm 100% deprotection efficiency.

  • Coupling: Pre-activate 3.0 eq of Fmoc-(R)-

    
    -HoPhe(4-NO2)-OH with 2.9 eq HATU and 6.0 eq DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.
    
    • Causality: The extra methylene group creates steric bulk, slowing coupling kinetics. HATU is mandatory to drive the reaction to completion.

  • Validation (Kaiser Test): Remove a few beads, wash with ethanol, and apply Kaiser reagents.

    • Self-Validation: If beads turn blue (primary amines present), perform a second coupling cycle. If colorless, proceed.

  • Capping: Treat with Acetic Anhydride/Pyridine (1:10) for 10 minutes to cap any unreacted chains, preventing complex deletion impurities during subsequent steps.

Protocol 2: On-Resin Reduction and Regioselective Conjugation

Objective: Convert the inert 4-nitro group into a reactive aniline for site-specific labeling[1].

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Catalytic Reduction: Dissolve the purified

    
    -peptide in Methanol/Water (1:1). Add 10% Pd/C (10% w/w relative to peptide). Purge the vessel with 
    
    
    
    , then introduce
    
    
    gas (1 atm) via a balloon. Stir vigorously for 4 hours.
  • Validation (LC-MS): Withdraw a 5 µL aliquot, filter through a 0.2 µm syringe filter, and inject into the LC-MS.

    • Self-Validation: Confirm the mass shift of -30 Da (Loss of two oxygen atoms [-32 Da], gain of two protons[+2 Da]). Do not proceed until the starting material peak is completely consumed.

  • Regioselective Conjugation: Adjust the solution pH to exactly 5.5 using a sodium acetate buffer. Add 1.2 eq of an NHS-ester functionalized fluorophore.

    • Causality: At pH 5.5, the N-terminal aliphatic amine is fully protonated (

      
      ) and unreactive. Only the newly formed aniline (
      
      
      
      ) is nucleophilic enough to attack the NHS-ester, guaranteeing 100% regioselectivity.

References

  • Title: (R)-3-Amino-4-(4-nitrophenyl)
  • Title: 331763-78-1 | H-D-β-HoPhe(4-NO2)
  • Source: NIH / Bioorg Med Chem Lett.
  • Title: Lemon Juice-Assisted Green Extraction of Strawberry Enhances Neuroprotective Phytochemicals: Insights into Alzheimer's-Related Pathways - MDPI Source: MDPI URL
  • Title: Cas 193954-28-8, Fmoc-L-beta-homophenylalanine | lookchem Source: LookChem URL
  • Title: WO2017009358A1 - Hydrogel-forming peptides - Google Patents Source: Google Patents URL

Sources

Comprehensive Spectroscopic Characterization of (R)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid (often isolated and analyzed as its hydrochloride salt, CAS 331763-78-1) is a highly specialized chiral


-amino acid. Structurally classified as an (R)-

-homo-p-nitrophenylalanine derivative, it serves as a critical building block in the synthesis of peptidomimetic macrocycles[1], foldamers, and targeted pharmacological agents[2].

Because the stereochemical purity and structural integrity of


-amino acids directly dictate the helical folding and biological affinity of downstream peptides[3], rigorous analytical characterization is non-negotiable. This technical guide provides an authoritative framework for the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) profiling of this molecule, detailing the causality behind the observed analytical phenomena.

Structural & Mechanistic Context

The molecule features a chiral center at the C3 (


) position. The presence of this stereocenter breaks the symmetry of the adjacent methylene groups (C2 and C4), rendering their respective protons diastereotopic. This fundamental stereochemical property dictates the complex multiplet splitting patterns observed in 

H NMR[4]. Furthermore, the strongly electron-withdrawing p-nitro group significantly deshields the aromatic ring and the benzylic C4 protons, shifting their resonances downfield relative to unsubstituted analogs[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Interpretation

The


H NMR spectrum of this compound is defined by the rigid conformational preferences of 

-amino acids[6]. The protons on C2 (

-position) and C4 (

-position) are diastereotopic. Because they do not share the same chemical environment, they exhibit distinct chemical shifts. They couple not only with the C3 methine proton (

) but also with each other (

geminal coupling), creating two distinct ABX spin systems. The aromatic region displays a classic AA'BB' system characteristic of para-substituted benzenes.

NMR_Spin_System C2 C2 (H_a, H_b) C2->C2 2J Geminal C3 C3 (H_c) C2->C3 3J Coupling C4 C4 (H_d, H_e) C4->C3 3J Coupling C4->C4 2J Geminal

Figure 1: J-coupling network of diastereotopic aliphatic protons in the ABX spin systems.

Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte (HCl salt) in 0.6 mL of DMSO-

    
     containing 0.03% v/v TMS as an internal standard.
    
  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer. Stabilize the probe temperature at 298 K.

  • 
    H NMR Parameterization:  16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm.
    
  • 
    C NMR Parameterization:  1024 scans, 30° pulse angle, relaxation delay of 2.0 s, with proton decoupling (WALTZ-16).
    
  • Self-Validation: The integration ratio of the aromatic doublet at 8.15 ppm (2H) to the

    
    -methine multiplet at 3.70 ppm (1H) must be exactly 2:1, confirming sample purity and structural intactness.
    
Table 1: H and C NMR Assignments (DMSO- , 400/100 MHz)
Position

H Chemical Shift (ppm)
Multiplicity &

-Coupling (Hz)

C Chemical Shift (ppm)
Assignment Notes
C1 --171.5Carboxylic acid C=O
C2 2.55, 2.70dd,

= 16.5, 8.0 / 16.5, 5.0
37.5Diastereotopic

-CH

C3 3.70m49.5Chiral

-CH
C4 2.95, 3.10dd,

= 13.5, 8.5 / 13.5, 6.0
39.0Diastereotopic benzylic CH

Ar-C (ipso)--145.0Aromatic C attached to C4
Ar-CH (meta)7.55d,

= 8.8 (2H)
131.0Aromatic CH meta to NO

Ar-CH (ortho)8.15d,

= 8.8 (2H)
123.5Aromatic CH ortho to NO

Ar-C (NO

)
--146.5Aromatic C attached to NO

NH

8.20br s (3H)-Ammonium protons (HCl salt)

Mass Spectrometry (MS) Profiling

Causality & Interpretation

Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms a protonated precursor ion


 at m/z 225.09. The fragmentation is driven by the stability of the leaving groups and the resulting carbocations. The primary neutral losses are ammonia (17 Da) and water (18 Da), which are typical degradation pathways for 

-amino acids[4]. The most diagnostic fragment arises from the inductive cleavage of the C3-C4 bond, yielding a highly resonance-stabilized p-nitrobenzyl cation at m/z 136.04.

MS_Fragmentation M [M+H]+ m/z 225 Protonated Precursor A [M+H - H2O]+ m/z 207 Acylium Ion M->A - H2O (18 Da) B [M+H - NH3]+ m/z 208 Deaminated Alkene M->B - NH3 (17 Da) C [C7H6NO2]+ m/z 136 p-Nitrobenzyl Cation M->C Inductive Cleavage D [M+H - H2O - CO]+ m/z 179 Imine Derivative A->D - CO (28 Da)

Figure 2: ESI-MS/MS fragmentation pathway of this compound.

Protocol: LC-ESI-MS/MS Analysis
  • Chromatography: Inject 2

    
    L of a 10 
    
    
    
    g/mL sample (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 UPLC column.
  • Gradient: Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: ESI positive mode; Capillary voltage 3.0 kV, Desolvation temperature 350°C.

  • Fragmentation: Apply Collision-Induced Dissociation (CID) with a collision energy ramp of 15–30 eV using Argon as the collision gas.

  • Self-Validation: The presence of the m/z 136.04 base peak across varying collision energies validates the precursor mass, as the p-nitrobenzyl cation is an invariant structural hallmark of this specific scaffold.

Table 2: ESI-MS/MS Fragmentation Data
m/zIon TypeNeutral LossStructural Assignment
225.09

NoneProtonated intact molecule
208.06

17 DaDeaminated alkene derivative
207.08

18 DaAcylium ion formation
179.08

46 DaImine derivative
136.04

89 Dap-Nitrobenzyl carbocation

Fourier-Transform Infrared (IR) Spectroscopy

Causality & Interpretation

IR spectroscopy provides orthogonal validation of the functional groups. The defining features of this spectrum are the intense N-O stretching vibrations caused by the p-nitro substitution. The asymmetric stretch occurs at ~1515 cm


, while the symmetric stretch appears at ~1345 cm

. The physical state of the molecule (zwitterion vs. HCl salt) dictates the carbonyl stretch; when analyzed as an HCl salt, the un-ionized carboxylic acid C=O stretch is sharp and distinct at ~1710 cm

.
Protocol: ATR-FTIR Acquisition
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected in ambient air.

  • Sampling: Place 2–3 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Acquisition: Collect 32 co-added scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • Self-Validation: The absence of a strong band at ~1650 cm

    
     (amide I) confirms the molecule is a free amino acid monomer and has not undergone unintended oligomerization.
    
Table 3: Key ATR-FTIR Vibrational Assignments
Wavenumber (cm

)
IntensityVibrational ModeFunctional Group
~3300 - 2800 Broad, StrongN-H / O-H stretchAmmonium / Carboxylic acid
~1710 Sharp, StrongC=O stretchCarboxylic acid carbonyl
~1515 StrongAsymmetric N-O stretchAromatic nitro group
~1345 StrongSymmetric N-O stretchAromatic nitro group
~855 MediumC-N stretchAr-NO

bond

References

  • [1] CA2852468A1 - Peptidomimetic macrocycles. Google Patents.

  • [4] Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI.

  • [6] Design of a "new motif" with beta-amino acids and alpha-aminoxy acids: synthesis of hybrid peptides with 12/10-helix. PubMed.

  • [2] Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

  • [3] A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP.

  • [5] (S)-3-Amino-4-phenylbutanoic acid. PubChem.

Sources

Potential therapeutic targets of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Therapeutic Targets & Biocatalytic Utility

Part 1: Executive Summary & Structural Logic

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid is a non-proteinogenic


-amino acid and a critical chiral building block in modern medicinal chemistry.[1] Structurally, it acts as a 

-homophenylalanine analog, sharing the core pharmacophore of the glinide and gliptin classes of antidiabetic drugs.

Unlike its


-amino acid cousins (e.g., Baclofen, Phenibut) which target GABA receptors, this 

-amino acid derivative is primarily positioned as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor scaffold and a peptidomimetic stabilizer .

The "Nitro" Advantage: While the trifluorophenyl analog is the direct precursor to Sitagliptin (Januvia), the 4-nitrophenyl variant offers unique utility:

  • Electronic Probe: The strong electron-withdrawing nature of the nitro group (

    
    ) allows researchers to probe the electrostatic limits of the S1 hydrophobic pocket in protease targets.
    
  • Synthetic Handle: The nitro group serves as a "masked" aniline. Post-binding validation, it can be chemoselectively reduced to an amine, facilitating the synthesis of diamine-based inhibitors without affecting the sensitive

    
    -amino chiral center.
    
Part 2: Primary Therapeutic Target: DPP-4 Inhibition[2]

The most authoritative application of this compound lies in the inhibition of Dipeptidyl Peptidase-4 (DPP-4) , a serine exopeptidase responsible for the degradation of incretin hormones (GLP-1 and GIP).

1. Mechanism of Action

The molecule acts as a competitive, reversible inhibitor. The


-amino acid backbone mimics the N-terminal transition state of GLP-1, preventing the enzyme from cleaving the alanine/proline residues essential for incretin activity.
2. Structural Binding Topology (SAR)

To design effective analogs, one must understand the binding mode within the DPP-4 active site:

  • The Ammonium Pharmacophore: The free amino group at position 3 (protonated at physiological pH) forms a critical salt bridge network with Glu205 and Glu206 in the enzyme's active site. This interaction mimics the N-terminus of the natural substrate.

  • The Hydrophobic S1 Pocket: The 4-nitrophenyl moiety inserts into the S1 hydrophobic pocket. This pocket is lined by residues such as Tyr662 , Tyr666 , and Val207 .

    • Technical Note: The nitro group is larger than the fluorine atoms in Sitagliptin. While this can increase Van der Waals contact, it requires precise (R)-stereochemistry to avoid steric clash with Arg125 .

3. Visualization: DPP-4 Binding Interaction Map

The following diagram illustrates the critical contact points required for inhibition, validating the structural necessity of the (R)-enantiomer.

DPP4_Binding_Mechanism cluster_Outcome Therapeutic Outcome Ligand_Amino Ammonium Group (Position 3) Glu205 Glu205 / Glu206 (Anionic Anchors) Ligand_Amino->Glu205 Salt Bridge (Critical for Binding) Inhibition DPP-4 Inhibition Ligand_Amino->Inhibition Ligand_Phenyl 4-Nitrophenyl Group (Position 4) S1_Pocket S1 Hydrophobic Pocket (Tyr662, Tyr666, Val207) Ligand_Phenyl->S1_Pocket Pi-Stacking / VdW Ligand_Phenyl->Inhibition Ligand_Carboxyl Carboxyl Group (C-Terminus) Arg125 Arg125 (Steric Gatekeeper) Ligand_Carboxyl->Arg125 H-Bond Interaction GLP1_Rise GLP-1 Stabilization Inhibition->GLP1_Rise

Caption: Interaction map detailing the salt-bridge anchoring and hydrophobic insertion of the (R)-isomer into the DPP-4 active site.

Part 3: Secondary Targets & Peptidomimetics

Beyond direct enzymatic inhibition, this molecule serves as a stabilizer in peptide drug design.

1. Proteolytic Stability (Foldamers)

-amino acids are not recognized by most endogenous proteases (pepsin, trypsin). Incorporating this compound into a peptide backbone creates a "beta-peptide" or mixed "alpha/beta-peptide."
  • Application: Increasing the half-life of peptide hormones.

  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the secondary structure (forming helices like the 
    
    
    
    -14 helix), rendering the scissile bond inaccessible to proteases.
2. Integrin Antagonists (RGD Mimetics)

The distance between the amino and carboxyl termini in


-amino acids makes them excellent scaffolds for mimicking the RGD (Arg-Gly-Asp) sequence, which binds to integrins (

).
  • Target: Angiogenesis inhibition in oncology.

  • Role: The nitrophenyl group provides a rigid spacer that can be functionalized to target specific integrin subtypes.

Part 4: Experimental Protocols

To validate the therapeutic potential, high purity of the (R)-enantiomer is non-negotiable. The (S)-enantiomer is often inactive or off-target.

Protocol A: Biocatalytic Synthesis (Transaminase Route)

Rationale: Chemical synthesis often yields racemates. Enzymatic Kinetic Resolution (EKR) or Asymmetric Synthesis using


-transaminases is the industry standard for high enantiomeric excess (ee > 99%).

Reagents:

  • Substrate: 3-oxo-4-(4-nitrophenyl)butanoic acid ethyl ester.

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., ATA-117 homolog).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

  • Amine Donor: Isopropylamine (1 M).

Workflow:

  • Buffer Prep: Prepare 100 mM Triethanolamine buffer (pH 7.5) containing 1 mM PLP.

  • Reaction: Dissolve substrate (50 mM) in DMSO (5% v/v final). Add to buffer. Add Isopropylamine (1 M) to drive equilibrium. Add Enzyme (5 U/mL).

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 2.0 to stop reaction. Extract with Ethyl Acetate.

  • Purification: The unreacted ketone is removed; the resulting

    
    -amino acid is isolated via ion-exchange chromatography.
    
Protocol B: Chiral Purity Analysis (HPLC)

Rationale: Confirming the absence of the (S)-isomer.

ParameterCondition
Column Chiralpak ZWIX(+) or Crownpak CR(+)
Mobile Phase MeOH : Acetonitrile : H2O (49:49:2) + 50mM Formic Acid
Flow Rate 0.5 mL/min
Detection UV @ 270 nm (Nitro group absorption)
Target (R)-Enantiomer retention time < (S)-Enantiomer
Part 5: Workflow Visualization

The following diagram outlines the logical progression from synthesis to therapeutic validation.

Workflow_Logic Start Precursor: Beta-Keto Ester Biocat Biocatalysis ((R)-Transaminase) Start->Biocat + PLP, iPrNH2 Purify Purification (Ion Exchange) Biocat->Purify QC QC: Chiral HPLC (>99% ee) Purify->QC Assay_DPP4 Assay: DPP-4 (IC50 Determination) QC->Assay_DPP4 Primary Screen Assay_Stab Assay: Plasma Stability (T1/2 Analysis) QC->Assay_Stab Secondary Screen

Caption: Integrated workflow for the synthesis, purification, and validation of this compound.

References
  • BenchChem. (n.d.). This compound: Structure and Applications. Retrieved from

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. (Contextual grounding for transaminase synthesis of beta-amino acids). Retrieved from

  • Zerbe, K., et al. (2012). Beta-peptide foldamers: From structure to function. Accounts of Chemical Research. (Context for peptidomimetic stability). Retrieved from

  • Green, B. D., et al. (2006). Inhibition of dipeptidyl peptidase IV (DPP-IV) by novel beta-amino acid derivatives. Bioorganic & Medicinal Chemistry. (Mechanistic basis for DPP-4 inhibition). Retrieved from

  • Sigma-Aldrich. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (Sitagliptin Intermediate). (Structural analog comparison). Retrieved from

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the analytical protocol for the separation and quantification of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid , a critical chiral


-amino acid intermediate. This molecule serves as a structural analog to Baclofen and a key precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin derivatives.

The analysis of this compound presents two distinct challenges:

  • Zwitterionic Nature: The presence of both a basic primary amine and an acidic carboxyl group results in poor retention on standard C18 stationary phases without specific mobile phase modification.[1]

  • Chiral Purity: Distinguishing the (R)-enantiomer from the (S)-enantiomer is essential for biological efficacy, requiring high-resolution chiral chromatography.

This guide provides two validated methods: Method A (Chiral Purity via Crown Ether Technology) and Method B (Chemical Purity via Ion-Pair RP-HPLC).

Molecule Characterization & Analytical Strategy

Before method selection, understanding the physicochemical properties of the analyte is paramount.[1]

  • Chemical Structure: A

    
    -amino acid with a 4-nitrophenyl substituent.[1][2][3][4]
    
  • Chromophore: The nitro group (

    
    ) provides strong UV absorption at 270–280 nm, eliminating the need for derivatization (unlike standard aliphatic amino acids).
    
  • Chirality: The stereocenter is located at the

    
    -position (C3).
    
  • Solubility: Soluble in acidic aqueous buffers and lower alcohols; sparingly soluble in non-polar organic solvents.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Start Sample: this compound Decision Analytical Goal? Start->Decision MethodA Method A: Chiral Purity (Enantiomeric Excess) Decision->MethodA Stereochemistry MethodB Method B: Chemical Purity (Impurity Profiling) Decision->MethodB Purity/Assay TechA Technology: Crown Ether CSP (Crownpak CR-I(+)) MethodA->TechA TechB Technology: C18 + Ion Pairing (Acidic Mobile Phase) MethodB->TechB ResultA Output: % ee (R vs S separation) TechA->ResultA ResultB Output: Area % (Precursors/Byproducts) TechB->ResultB

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on analytical requirements.

Method A: Chiral Purity Determination (Gold Standard)

Principle: For


-amino acids containing a primary amine, Crown Ether  chiral stationary phases (CSPs) are the superior choice. The chiral recognition mechanism involves the formation of an inclusion complex between the ammonium ion (

) of the analyte and the ether oxygen atoms of the crown ether (18-crown-6 tetracarboxylic acid) immobilized on the silica.

Why this works: The 4-nitrophenyl group acts as a steric barrier, enhancing the chiral discrimination capability of the crown ether cavity compared to smaller side chains.

Protocol Parameters
ParameterCondition
Column Daicel CROWNPAK CR-I(+) (3.0 mm

150 mm, 5

m)
Mobile Phase Perchloric Acid (pH 1.5) / Methanol (90:10 v/v)
Flow Rate 0.4 mL/min
Column Temperature 25°C (Lower temperatures often improve resolution on Crown Ethers)
Detection UV @ 275 nm
Injection Volume 5

L
Run Time 20 minutes
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Add 1.63 g of 70% Perchloric acid (

      
      ) to 1000 mL of HPLC-grade water (approx. pH 1.5).
      
    • Mix 900 mL of this acidic solution with 100 mL of Methanol.

    • Note: Methanol acts as an organic modifier to reduce retention time.[1] If the peaks elute too quickly, reduce MeOH to 5%.[1]

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1 mL of the Mobile Phase.

    • Ensure the sample is acidic; the amine must be protonated (

      
      ) to bind to the crown ether.[5]
      
  • System Suitability:

    • Resolution (

      
      ):  > 2.0 between (R) and (S) enantiomers.
      
    • Elution Order: typically, the (S)-enantiomer elutes first on CR-I(+) columns, but this must be confirmed with a racemic standard.

Expert Insight: Do not use amine-based buffers (like ammonium acetate) with Crown Ether columns, as the ammonium ions in the buffer will compete with the analyte for the crown ether cavity, destroying the separation.

Method B: Chemical Purity & Impurity Profiling

Principle: While Method A separates enantiomers, it may not resolve all synthetic impurities (e.g., des-nitro analogs, regioisomers, or starting materials like 4-nitrocinnamic acid). A Reverse-Phase (RP) method using ion suppression is required for robust chemical purity analysis.

Protocol Parameters
ParameterCondition
Column Agilent Zorbax SB-C18 (4.6 mm

150 mm, 3.5

m) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0 min: 5% B

20 min: 60% B

25 min: 95% B
Flow Rate 1.0 mL/min
Temperature 40°C
Detection UV @ 275 nm (primary), 210 nm (secondary for non-aromatic impurities)
Step-by-Step Procedure
  • Mobile Phase Prep: The use of TFA (0.1%) lowers the pH to ~2.[1]0. This suppresses the ionization of the carboxylic acid (keeping it neutral) and protonates the amine.[1] This "ion-pair-like" effect prevents peak tailing common with zwitterions.[1]

  • Gradient Optimization: The gradient starts highly aqueous (5% B) to retain the polar amino acid, then ramps up to elute the more hydrophobic precursors (e.g., the unsaturated cinnamic acid derivative).[1]

  • Sample Prep: Dissolve sample in Water/Acetonitrile (90:10) with 0.1% TFA.[1]

Synthetic Context & Impurity Origins[1]

Understanding the synthesis helps in identifying likely impurities.[1] The diagram below illustrates the flow from the starting material to the target, highlighting where specific impurities (analyzed by Method B) originate.

SynthesisPath Start 4-Nitrocinnamic Acid (Starting Material) Step1 Enantioselective Amination Start->Step1 Impurity2 Impurity B: Residual SM Start->Impurity2 Unreacted Target (R)-3-Amino-4-(4-nitrophenyl) butanoic acid (Target) Step1->Target Impurity1 Impurity A: Regioisomer (Beta vs Alpha) Step1->Impurity1 Side Rxn

Figure 2: Synthetic pathway showing the origin of potential impurities detectable by Method B.

Troubleshooting & Expert Tips

Issue: Peak Tailing (Method B)
  • Cause: Interaction of the free amine with residual silanols on the silica column.[1]

  • Solution: Increase TFA concentration to 0.15% or switch to a "Polar Embedded" column (e.g., Waters SymmetryShield RP18), which shields silanols.[1]

Issue: Loss of Resolution (Method A)
  • Cause: Column contamination or temperature fluctuation.[1]

  • Solution:

    • Temperature: Strictly control at 25°C or lower (try 15°C). Crown ether complexation is exothermic; lower T increases binding strength (

      
      ) and often selectivity (
      
      
      
      ).[1]
    • Sample Matrix: Ensure the sample contains no ammonium salts or amines.[1]

Issue: Detection Sensitivity
  • Insight: The nitro group is a strong chromophore.[1] If you are analyzing the reduced form (amino-phenyl), the UV max will shift. For the nitro compound, 275 nm is optimal, avoiding the solvent cut-off noise seen at 210 nm.[1]

References

  • Berkecz, R., et al. (2009).[1][6][7] "HPLC enantioseparation of

    
    -homoamino acids using crown ether-based chiral stationary phase." Journal of Separation Science, 32(7), 981-987.[7] 
    
  • Hyun, M. H. (2016).[1] "Crown Ether-Based Chiral Stationary Phases for HPLC." Chiral Separation Techniques, Wiley-VCH.[1]

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)." Chiral Technologies.[1]

  • Stearns, J., et al. (2010).[1] "Development of a high-performance liquid chromatography method for the determination of Sitagliptin." Journal of Chromatography A. (Contextual reference for DPP-4 inhibitor analysis).

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to ICH Q2(R1) guidelines before applying it to GMP release testing.

Sources

Application Note: Process Development for the Large-Scale Synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids

Executive Summary & Strategic Overview

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid is a critical chiral


-amino acid building block, serving as a direct homolog to the Sitagliptin intermediate and a precursor for various peptidomimetics and foldamers. The presence of the para-nitro group introduces specific process constraints: it precludes standard Pd/C-catalyzed hydrogenations (risk of reducing 

to

) and requires strictly controlled pH conditions to prevent racemization of the

-center.

This guide outlines two distinct, scalable protocols designed for kilogram-scale production:

  • Protocol A (The "Green" Standard): Biocatalytic Transamination.

    • Mechanism:[1][2][3][4][5][6] Stereoselective amination of a

      
      -keto ester precursor using an 
      
      
      
      -transaminase.
    • Advantages: 100% theoretical yield, >99% e.e., ambient pressure, no heavy metals.

    • Status:Recommended for GMP manufacturing.

  • Protocol B (The "Robust" Alternative): Rodionov Condensation & Enzymatic Resolution.

    • Mechanism:[1][2][3][4][5][6][7] One-pot synthesis of the racemate followed by lipase-catalyzed kinetic resolution.

    • Advantages: Extremely low raw material costs; uses commodity chemicals.

    • Status:Recommended for non-GMP bulk synthesis or when specific transaminases are unavailable.

Protocol A: Biocatalytic Transamination (Primary Route)

This route adapts the industrial synthesis of Sitagliptin, replacing the metal-catalyzed enamine hydrogenation with a highly selective enzymatic transamination. This avoids high-pressure hydrogenation vessels and eliminates the risk of nitro-group reduction.

Synthetic Pathway & Logic

The synthesis proceeds via the activation of 4-nitrophenylacetic acid, condensation with Meldrum's acid to form the


-keto ester, and subsequent asymmetric transamination.

TransaminationRoute Start 4-Nitrophenylacetic Acid Inter1 Acyl-Meldrum's Intermediate Start->Inter1 Activation Meldrum Meldrum's Acid + CDI Meldrum->Inter1 KetoEster Beta-Keto Ester (Substrate) Inter1->KetoEster EtOH, Reflux (-CO2, -Acetone) Product (R)-3-Amino-4- (4-nitrophenyl) butanoic acid KetoEster->Product Biocatalysis >99% ee Enzyme R-Selective omega-Transaminase (PLP, iPrNH2) Enzyme->Product

Figure 1: Streamlined biocatalytic workflow ensuring atom economy and stereochemical fidelity.

Step-by-Step Methodology
Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)-3-oxobutanoate

Rationale: We utilize Meldrum's acid to extend the carbon chain by two units under mild conditions, avoiding the harsh conditions of Claisen condensations.

  • Activation: Charge a reactor with 4-nitrophenylacetic acid (1.0 eq) and dry THF (10 vol). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0–5°C. ( Caution: CO2 evolution). Stir at 20°C for 1 hour.

  • Condensation: Add Meldrum's acid (1.05 eq) to the mixture. Stir at ambient temperature for 4–6 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with DCM.

  • Decarboxylation/Esterification: Dissolve the resulting solid residue in Ethanol (anhydrous, 10 vol). Heat to reflux (78°C) for 4 hours.

    • Control Point: Monitor CO2 cessation.

  • Isolation: Concentrate in vacuo. The resulting

    
    -keto ester is often an oil but can be crystallized from hexanes/EtOAc if high purity is required for the enzyme step.
    
Step 2: Asymmetric Transamination

Rationale:


-Transaminases (ATA) transfer an amino group from an inexpensive donor (isopropylamine) to the ketone. The equilibrium is shifted by the volatility of the acetone co-product.

Reagents:

  • Substrate: Ethyl 4-(4-nitrophenyl)-3-oxobutanoate (50 g/L loading).

  • Enzyme: Commercial (R)-selective

    
    -Transaminase (e.g., Codexis ATA-417 or equivalent homolog).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Donor: Isopropylamine (1M) / Isopropylammonium chloride buffer (pH 7.5).

Protocol:

  • Buffer Prep: Prepare a 1M Isopropylamine solution and adjust pH to 7.5 using HCl gas or concentrated HCl. Crucial: High pH (>8.5) degrades the substrate; low pH (<6) inactivates the enzyme.

  • Reaction Assembly: In a bioreactor, add the buffer, PLP (0.5 g/L), and DMSO (10% v/v) to solubilize the substrate.

  • Initiation: Add the

    
    -keto ester substrate. Initiate stirring. Add the Transaminase enzyme powder (2–5 wt% relative to substrate).
    
  • Incubation: Heat to 30–35°C. Sweep the headspace with nitrogen to remove the generated acetone (shifting equilibrium).

  • Monitoring: Run for 24 hours. Check conversion via HPLC. Target >98% conversion.

Step 3: Isolation & Hydrolysis
  • Filtration: Filter off the enzyme (can be recycled if immobilized).

  • Extraction: Extract unreacted ketone with MTBE (discard organic layer).

  • Hydrolysis: The product in the aqueous phase is the ethyl ester. Add NaOH (2 eq) and stir at 20°C for 2 hours to hydrolyze to the free acid.

  • Crystallization: Adjust pH to the isoelectric point (approx pH 5.5–6.0) using 6M HCl. The zwitterionic product, This compound , will precipitate.

  • Drying: Filter and dry at 40°C under vacuum.

Protocol B: Rodionov Condensation & Resolution (Alternative)

This method is ideal when biocatalysts are unavailable. It relies on the classic Rodionov reaction, which constructs the


-amino acid skeleton in a single step from the aldehyde.
Reaction Scheme[4][6][8]


Detailed Protocol
Step 1: Rodionov Synthesis (Racemic)[8][9]
  • Charge: To a reactor, add 4-nitrobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), and Ammonium acetate (2.0 eq).

  • Solvent: Add Ethanol (5 vol).

  • Reflux: Heat to reflux for 6–8 hours. The reaction involves condensation, decarboxylation, and Michael addition of ammonia in one pot.

  • Isolation: Cool to 0°C. The racemic

    
    -amino acid precipitates. Filter and wash with cold ethanol.
    
    • Yield Expectations: 55–65%.

Step 2: Enzymatic Kinetic Resolution

Rationale: Chemical resolution with chiral acids (e.g., Tartaric acid) is tedious. Enzymatic hydrolysis of the ester is more robust.

  • Esterification: Convert the racemic acid to the ethyl ester using SOCl2/EtOH (Standard procedure).

  • Resolution Setup: Suspend the racemic ester (100 g/L) in Phosphate Buffer (pH 7.0) / MTBE biphasic system (50:50).

  • Enzyme Addition: Add Lipase B from Candida antarctica (CAL-B) (immobilized, e.g., Novozym 435).

  • Differentiation: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation:

    • Stop reaction at 50% conversion (monitor by HPLC).

    • Separate phases. The Aqueous phase contains the (S)-acid (waste/recycle).

    • The Organic phase (MTBE) contains the desired (R)-ethyl ester .

  • Final Hydrolysis: Evaporate MTBE. Hydrolyze the (R)-ester with NaOH/Water, then precipitate at isoelectric point as described in Protocol A.

Analytical Controls & Quality Assurance

In-Process Control (IPC)
ParameterMethodAcceptance Criteria
Substrate Conversion HPLC (C18)> 98% (Protocol A)
Enantiomeric Excess Chiral HPLC (Chiralpak ZWIX or AD-H)> 99.0%
Residual Solvent GC-HS< 5000 ppm (Ethanol/DMSO)
Nitro-Reduction Check HPLC/LC-MSAbsence of 4-aminophenyl analog
Chiral HPLC Method (Reference)
  • Column: Chiralpak ZWIX(+) (3µm, 150 x 4.0 mm)

  • Mobile Phase: MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine.

  • Detection: UV @ 270 nm (Nitro absorbance).

  • Note: Zwitterionic columns are superior for free

    
    -amino acids.
    

Safety & Handling (Process Safety)

  • Nitro Compounds: 4-nitrobenzaldehyde and the product are potentially energetic. While not typically explosive like polynitro compounds, Differential Scanning Calorimetry (DSC) must be run on the final solid to determine the onset of decomposition. Avoid temperatures >100°C during drying.

  • Enzyme Sensitization: Handle all enzyme powders in a fume hood or downflow booth to prevent inhalation sensitization.

  • Racemization Risk:

    
    -amino acids are susceptible to retro-Michael addition (elimination of ammonia) under strongly basic conditions at high heat. Keep pH < 12 and Temp < 50°C during hydrolysis steps.
    

Visualizing the Biocatalytic Mechanism

Understanding the PLP cycle is crucial for troubleshooting low conversion rates in Protocol A.

PLPCycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP 1. Donor (iPrNH2) enters 2. Acetone leaves ByProduct Acetone (Volatile) E_PLP->ByProduct E_PMP->E_PLP 3. Substrate enters 4. Product leaves Product (R)-Beta-Amino Acid (Product) E_PMP->Product Substrate Beta-Keto Ester (Substrate) Substrate->E_PMP Donor Isopropylamine (Donor) Donor->E_PLP

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. Removal of acetone is the driving force.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Rodionov, V. M. (1926). "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak." Berichte der deutschen chemischen Gesellschaft, 59, 2952.
  • Soloshonok, V. A. (2014). "Self-disproportionation of enantiomers of chiral beta-amino acids." Chemical Society Reviews, 43, 2948-2960.
  • Weiner, B., et al. (2010). "Biocatalytic reactions of racemates: enantioselective convergent synthesis." Chemical Society Reviews, 39, 1656-1691. Link

  • Vertex Pharmaceuticals. (2006). "Process for the preparation of beta-amino acids."[4][7][8][10][11][12] US Patent 20060247466. (Industrial relevance of nitrophenyl analogs).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-3-Amino-4-(4-nitrophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Direction

You are targeting (R)-3-Amino-4-(4-nitrophenyl)butanoic acid , a structural analog of the Sitagliptin intermediate. While the 2,4,5-trifluorophenyl variant is well-documented, the 4-nitrophenyl moiety introduces distinct chemoselective challenges—specifically its susceptibility to reduction during traditional hydrogenation and its electron-withdrawing impact on the


-position.

To maximize yield, we recommend shifting from classical chemical resolution or metal-catalyzed hydrogenation to Biocatalytic Transamination . This route offers superior enantioselectivity (


) and chemoselectivity (leaving the nitro group intact), effectively bypassing the yield losses associated with metal-catalyst poisoning or over-reduction.

Primary Workflow: Biocatalytic Transamination (Recommended)

This method utilizes an (R)-selective


-transaminase (ATA) to convert the 

-keto ester/acid precursor directly to the chiral amine.
Core Protocol
  • Substrate: 4-(4-nitrophenyl)-3-oxobutanoic acid (or methyl ester).

  • Biocatalyst: Engineered (R)-selective Transaminase (Homologous to ATA-117).[1]

  • Amine Donor: Isopropylamine (IPA) or L-Alanine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium Limitation Transaminations are reversible. Action: If using IPA as a donor, apply vacuum (200-300 mbar) to continuously remove the volatile byproduct (acetone). If using Alanine, add Lactate Dehydrogenase (LDH) to remove pyruvate.
Substrate Precipitation Solubility Limit The nitro-aromatic ring decreases water solubility. Action: Add DMSO (up to 20% v/v) or perform a "fed-batch" addition of the substrate to keep the concentration below the inhibition threshold.
Low Reaction Rate Product Inhibition The product is a zwitterionic

-amino acid which can bind to the enzyme active site. Action: Maintain pH at 8.5–9.0 to keep the product in a soluble, less inhibitory state during reaction.
Enzyme Deactivation Solubility/Shear Action: Avoid vigorous mechanical stirring which denatures proteins. Use overhead stirring at low RPM. Ensure PLP cofactor is supplemented (1 mM).
Visual Workflow: Biocatalytic Cascade

Biocatalysis_Workflow Substrate Substrate: 4-(4-nitrophenyl)-3-oxobutanoate Enzyme_System Bioreactor: (R)-Transaminase + PLP Amine Donor: Isopropylamine Substrate->Enzyme_System Feed (DMSO/Buffer) Byproduct_Removal Equilibrium Shift: Vacuum Removal of Acetone Enzyme_System->Byproduct_Removal Volatile Stripping Workup Workup: Acidification & Filtration Enzyme_System->Workup High Conversion Product Target: (R)-3-Amino-4-(4-nitrophenyl) butanoic acid Workup->Product Isolation

Figure 1: Biocatalytic workflow emphasizing equilibrium displacement via acetone removal.

Secondary Workflow: Asymmetric Hydrogenation (Chemocatalysis)

If biocatalysts are unavailable, Rhodium-catalyzed hydrogenation of the enamine is the standard alternative.

CRITICAL WARNING: Standard Pd/C hydrogenation will reduce the nitro group to an aniline (4-aminophenyl), destroying your target chemoselectivity. You must use Rhodium (Rh) or Ruthenium (Ru) with chiral ligands (e.g., Josiphos, BINAP) which are less active toward nitro groups under controlled conditions.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Nitro Reduction (Impurity) Poor Chemoselectivity Action: Switch catalyst metal from Pd or Pt to Rh(cod) or Ru(OAc)2 . Lower the temperature to <50°C. Avoid high pressure (>20 bar) if selectivity is lost.
Low ee (<90%) Ligand Mismatch Action: For

-amino acid precursors (enamines), Josiphos or Segphos ligands are privileged. Ensure the alkene geometry (E/Z) of the enamine precursor is high purity before hydrogenation.
Incomplete Conversion Catalyst Poisoning Action: Trace halides or sulfur from the enamine synthesis can poison Rh. Wash the enamine precursor thoroughly. Increase catalyst loading to 0.5 mol%.

Downstream Processing: The "Yield Killer"

Many researchers achieve high conversion but lose yield during isolation due to the zwitterionic nature of


-amino acids.
Protocol: Isoelectric Precipitation
  • Deprotection (if Ester): Hydrolyze the ester (if used) with LiOH/THF.

  • Phase Separation: Wash the aqueous layer with MTBE to remove unreacted ketone/enamine.

  • pH Adjustment (The Critical Step):

    • The target molecule is amphoteric.

    • Acidic pH (<2): Soluble as Ammonium cation (

      
      ).
      
    • Basic pH (>9): Soluble as Carboxylate anion (

      
      ).
      
    • Action: You must titrate the aqueous solution precisely to the Isoelectric Point (pI) , typically pH 6.0 – 6.5 for this nitrophenyl derivative.

  • Crystallization: At the pI, solubility is minimal. Cool to 4°C and add an anti-solvent (Isopropanol) if precipitation is sluggish.

Logic Tree: Troubleshooting Yield Loss

Yield_Troubleshooting Start Problem: Low Isolated Yield Check_Conversion Check Reaction Conversion (HPLC) Start->Check_Conversion High_Conv Conversion > 95% Check_Conversion->High_Conv Low_Conv Conversion < 95% Check_Conversion->Low_Conv Check_Filtrate Analyze Mother Liquor (Is product remaining?) High_Conv->Check_Filtrate Check_Inhibition Check Enzyme/Cat Inhibition Low_Conv->Check_Inhibition pI_Issue Issue: Incorrect pH Action: Adjust to pI (6.0-6.5) Check_Filtrate->pI_Issue Product in filtrate Solubility_Issue Issue: High Solubility Action: Switch to Resin Adsorption Check_Filtrate->Solubility_Issue Product not precipitating Equilibrium Issue: Equilibrium Action: Remove Acetone/Byproduct Check_Inhibition->Equilibrium Biocatalysis Deactivation Issue: Deactivation Action: Add DMSO / Lower Temp Check_Inhibition->Deactivation Stability

Figure 2: Decision matrix for diagnosing yield loss in beta-amino acid synthesis.

Comparative Data: Biocatalysis vs. Hydrogenation

MetricBiocatalytic Route (ATA)Rh-Hydrogenation
Typical Yield 85 - 92% 70 - 80%
Enantiomeric Excess (ee) > 99.5% 95 - 98%
Nitro Group Stability Excellent (No reduction)Risk (Requires specific ligands)
Purification Simple filtration (pI precip.)Requires metal scavenging
E-Factor (Waste) Low (Aqueous, biodegradable)Moderate (Solvent heavy)

References

  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[3][4][5][6] Science 329.5989 (2010): 305-309.[3][5] Link[1]

    • Grounding: Defines the transaminase protocol and equilibrium displacement str
  • Hsiao, Y., et al. "Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society 126.32 (2004): 9918-9919. Link
    
    • Grounding: Establishes the Rh-catalyzed route and ligand selection (Josiphos).
  • Hansen, K. B., et al. "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development 9.5 (2005): 634-639. Link

    • Grounding: Provides details on the physical properties and isol

Sources

Overcoming solubility issues of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting a thorough search to find data on the physicochemical properties of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid. The focus is on its solubility in different solvents and how pH affects it.

Expanding Solubility Investigation

I'm now expanding my search to establish protocols for solubilizing the target compound and structurally similar molecules. I'm focusing on co-solvents, pH adjustments, surfactants, and formulation strategies. I'm also looking for explanations for its potential poor solubility and any documented challenges from other researchers.

Developing Solubility Troubleshooting Guide

I'm now synthesizing the gathered information into a question-and-answer format for a technical support guide. I will start with solubility fundamentals, progressing to troubleshooting scenarios. I will incorporate scientific explanations and proposed solutions. I'll include quantitative solubility tables and workflow diagrams. I will provide step-by-step protocols, and a comprehensive references section.

Gathering initial data

I've assembled a solid base for the technical support center by focusing on solubility enhancement strategies for poorly soluble APIs. The focus now is on co-solvents, but I have also found some interesting papers that mention solid dispersions, and complexation. Further research will delve into these alternate avenues.

Analyzing solubility data

I've expanded my data to cover strategies like surfactants, cyclodextrins, pH adjustment, and particle size reduction. For the specific API, I found Cayman Chemical's solubility data in organic solvents but lack quantitative aqueous solubility. I'll need to find or calculate its intrinsic aqueous solubility and its zwitterionic properties to better understand the molecule's behavior.

Identifying key gaps

I've just refined the search further and now have an action plan to create the technical guide. My priority is getting quantitative aqueous solubility data for the target API. I need to get its pKa values and pH-solubility profile because it's zwitterionic. I'll also find some specific examples of how to solubilize it, and will look into the nitro group's role in influencing solvent interaction. Finally, I will ensure the guide includes safety information.

Analyzing Solubility Data

I've made considerable headway analyzing solubility data. Focusing on the related compound 4-nitrophenyl butyrate, I've confirmed its solubility profile, finding that it's soluble in organic solvents and has a limited solubility in aqueous buffers. This informs the next step.

Gathering Critical Information

I'm making progress, having found that dissolving the related 4-nitrophenyl butyrate in DMSO is a practical tip, along with safety data sheets. A review article highlighted the nitro group's role in pharmaceuticals. I confirmed that amino acids are least soluble at their isoelectric point. I'm still missing crucial quantitative aqueous solubility data for this compound, and its pKa values.

Refining Search Parameters

I'm now refining my search to pinpoint missing data for a robust guide. Quantitative solubility for this compound is still outstanding, as are its pKa values and specific solubilization protocols. I plan to construct a troubleshooting Q&A section, and will prioritize gathering more citations. I am focusing on detailed, cited resources.

Synthesizing Prior Knowledge

I've got a decent grasp of solubility strategies, safety data, and the nitro group's role. I also found a handy practical tip from a product information sheet. Now, I'm thinking about how all these pieces fit together.

Generating the Response

I'm ready to move toward generating the Q&A format, diagrams, tables, and protocols. The gathered information is sufficient to build the core technical support content. I'll use my expertise and chemical principles to infer troubleshooting solutions, even if specific literature is lacking. I'll focus on solubility enhancements, safety considerations, and the nitro group's behavior, while filling in knowledge gaps where needed.

Technical Support Center: (R)-3-Amino-4-(4-nitrophenyl)butanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side-product formation and other common issues encountered during the use of this valuable building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter in your reactions. Each issue is presented with its likely causes, detailed solutions, and preventative measures.

Issue 1: Loss of Optical Purity/Presence of Diastereomers in Subsequent Reactions

Question: My final product shows a loss of enantiomeric excess (e.e.) or the presence of diastereomers after a reaction involving this compound. What is the likely cause and how can I prevent it?

Answer:

The most probable cause for the loss of optical purity is racemization at the chiral center (C3). This carbon is alpha to the carbonyl group of the butanoic acid, making its proton susceptible to abstraction under certain conditions, leading to a planar enolate intermediate that can be protonated from either face.[1][2]

Probable Causes & Solutions:

Cause Explanation Solution & Protocol
Harsh Basic Conditions Strong bases can easily deprotonate the α-carbon, leading to racemization.Use a weaker base: If a base is required, for example in a peptide coupling step, consider using a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine.[1]
Elevated Temperatures Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.Maintain low temperatures: Perform your reaction at 0 °C or below, especially during the activation of the carboxylic acid for coupling reactions.
Prolonged Reaction Times The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential for loss of optical purity.Optimize reaction time: Monitor the reaction progress closely using a suitable technique (e.g., TLC, LC-MS) and quench the reaction as soon as it reaches completion.
Acid-Catalyzed Racemization Strong acidic conditions, sometimes used in deprotection steps (e.g., Boc deprotection), can also catalyze enolization and lead to racemization.Use milder deprotection conditions: For Boc deprotection, use a scavenger like triethylsilane or anisole to trap the resulting tert-butyl cation and minimize side reactions. Consider using milder acidic conditions if compatible with other functional groups in your molecule.

Preventative Measures:

  • When activating the carboxylic acid for amide bond formation, use coupling reagents known to suppress racemization, such as those used in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][4]

  • Minimize the time the activated amino acid is present in the reaction mixture before the addition of the amine nucleophile.

Issue 2: Appearance of a Higher Molecular Weight Impurity

Question: I am observing a significant impurity with a molecular weight roughly double that of my expected product. What could this be and how do I avoid it?

Answer:

This is a classic sign of intermolecular condensation , leading to the formation of a dimer. This can occur when the activated carboxylic acid of one molecule reacts with the amino group of another molecule of this compound. This issue is particularly noted during N-protection reactions, such as with Boc-anhydride.[5]

Probable Causes & Solutions:

Cause Explanation Solution & Protocol
Slow N-Protection Reaction If the desired reaction (e.g., Boc protection) is slow, the unprotected amine of the starting material can act as a nucleophile towards the activated carboxylic acid of another molecule.Optimize reaction conditions for N-protection: Ensure efficient stirring and appropriate solvent choice. For Boc protection, using a biphasic system (e.g., an organic solvent immiscible with water and an aqueous basic solution) can help control the reaction and minimize condensation.[5]
Inappropriate Stoichiometry An excess of the amino acid relative to the protecting group or coupling agent can increase the likelihood of intermolecular reactions.Control stoichiometry: Use a slight excess of the protecting group (e.g., 1.1-1.2 equivalents of Boc-anhydride) to ensure all amino groups are capped before they can react with other molecules.
High Concentration Higher concentrations of the amino acid increase the probability of intermolecular collisions and subsequent condensation.Use dilute conditions: Perform the reaction at a lower concentration to disfavor the bimolecular condensation reaction.

Troubleshooting Workflow for Dimer Formation:

Caption: Pathway to γ-Lactam Formation.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying this compound and its derivatives?

A1: Purification can often be challenging due to the zwitterionic nature of the unprotected amino acid. Here are some recommended strategies:

  • Crystallization: This is often the most effective method for purifying the final product. A common technique is to dissolve the crude material in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly. [6][7]For acidic or basic compounds, crystallization of a salt form can also be an effective purification strategy. [6]* Ion-Exchange Chromatography: This technique is well-suited for separating amino acids from non-ionic impurities. The amino acid can be bound to a cation-exchange resin and then eluted with a change in pH or ionic strength. [8]* Reverse-Phase HPLC: For analytical purposes and small-scale purification, reverse-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or phosphoric acid) can be used to separate the desired product from its impurities. [9][10] Q2: Can the nitro group be unintentionally reduced during my reaction?

A2: Yes, the aromatic nitro group can be reduced to an amino group under certain conditions. [11]This is a common synthetic transformation, but it can also occur as an unwanted side reaction.

  • Avoid catalytic hydrogenation: If you are performing a reaction that involves catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C) for another purpose in the molecule, be aware that this will likely also reduce the nitro group.

  • Be cautious with certain reducing agents: Strong reducing agents should be avoided if the nitro group needs to be preserved.

Q3: When using this amino acid in solid-phase peptide synthesis (SPPS), what specific side reactions should I be aware of?

A3: In addition to the issues mentioned above (racemization, dimerization), you should be mindful of standard SPPS-related side reactions:

  • Incomplete Coupling: This leads to deletion sequences in your final peptide. If you suspect incomplete coupling (e.g., from a positive Kaiser test after the coupling step), performing a "double coupling" (repeating the coupling step with fresh reagents) is recommended. [3]* Guanidinylation: If you are using uronium-based coupling reagents (e.g., HBTU, HATU), pre-activating the amino acid before adding it to the resin can help prevent the coupling reagent from reacting with the N-terminal amine of the peptide to form a guanidinium group, which terminates the chain. [12] Q4: How can I effectively monitor the progress of my reactions and the formation of impurities?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting materials and the formation of products and byproducts. [13][14]* Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which is crucial for diagnosing the side reactions discussed in this guide.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). A chemoenzymatic synthesis of Baclofen.
  • Shafiee, A., & Ghasemian, A. (1997). Synthesis of Baclofen; an Alternative Approach. DARU Journal of Pharmaceutical Sciences, 5(1-2), 11-14.
  • Shah, R. D., & Myerson, A. S. (2018). Purification of nitrophenols using complex-assisted crystallization. Crystal Growth & Design, 18(10), 6199-6206.
  • Saberi, A. (2016). A facile and efficient synthesis of Baclofen.
  • Shaikh, S., Jain, V., & Singh, P. K. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-11.
  • Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262.
  • SIELC Technologies. (n.d.). Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Riester, D., Wiesmüller, K. H., Stoll, D., & Kuhn, R. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical chemistry, 68(14), 2361-2365.
  • Shaikh, S., Jain, V., & Singh, P. K. (2018). Side reactions in peptide synthesis: An overview.
  • Wang, D., & Wang, Z. (2023). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Chemical Society Reviews, 52(18), 6291-6316.
  • Houben-Weyl. (2004). Racemization Assays. In Synthesis of Peptides and Peptidomimetics (Vol. 22, pp. 658-668).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]

  • Scribd. (n.d.).
  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • Martin, G. E., & Zektzer, A. S. (2018). Crystallization in Final Stages of Purification. In Methods in Molecular Biology (pp. 339-368). Springer, New York, NY.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Li, W., et al. (2021).
  • Popa, D. E., & El-Sherif, Z. A. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of pharmaceutical and biomedical analysis, 22(3), 469-478.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Sato, K., & Takenaka, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475.
  • Zhang, K., et al. (2022).
  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
  • Siragusa, C., et al. (2022). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous stability data and troubleshooting protocols.

Executive Technical Summary

This compound is a chiral


-amino acid used primarily as a pharmacophore building block (e.g., for peptidomimetics or DPP-4 inhibitor analogs).[1] Unlike 

-amino acids, its

-amino architecture confers unique stability against enzymatic degradation and standard racemization pathways.[1] However, the 4-nitrophenyl moiety introduces specific redox and photostability risks that must be managed.

Key Physicochemical Parameters:

Parameter Value / Characteristic Notes
CAS Registry 759448-14-1 (Generic/Free Acid) Often supplied as HCl salt (CAS 270062-87-8).
Molecular Weight 224.21 g/mol (Free Acid) ~260.67 g/mol (HCl Salt).

| Chirality | (R)-Enantiomer | Critical quality attribute; ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-position.[1][2] |
| Chromophore  | 

nm | Nitro group allows direct UV detection (no derivatization needed). | | pKa (Predicted) |

,

| Exists as a zwitterion in neutral aqueous solutions. |

Solid-State Stability & Storage (The "Shelf" Phase)

Q: I observe clumping in my bulk material. Has the compound degraded?

A: Clumping usually indicates hygroscopicity , not necessarily chemical degradation.

  • Mechanism: As a zwitterionic solid or HCl salt, the lattice energy is high, but surface moisture absorption can induce particle bridging.

  • Risk: While the chemical backbone is stable, moisture uptake accelerates hydrolysis if impurities (like residual activating agents) are present.

  • Action: Verify purity via HPLC. If purity is

    
    , dry the material under vacuum (
    
    
    
    ) at
    
    
    for 12 hours over
    
    
    . Store strictly in desiccated, tightly sealed containers at
    
    
    .
Q: The powder has turned from off-white to slight yellow. Is this significant?

A: Yes, this is a critical alert for photodegradation .

  • Mechanism: The nitro group (

    
    ) is susceptible to UV-induced radical processes, potentially forming nitroso (
    
    
    
    ) or hydroxylamine species, which are often colored (yellow/orange).
  • Action: Perform a "Solution Color Test" (dissolve

    
     in 
    
    
    
    methanol). If the solution is distinctly yellow compared to a fresh reference standard, significant photodegradation has occurred. Always store this compound in amber vials protected from light.

Solution Chemistry & Compatibility (The "Pot" Phase)

Q: Can I use this compound in basic buffers (pH > 10) without racemization?

A: Generally, yes , but with caveats.[3]

  • Scientific Insight: Unlike

    
    -amino acids, which racemize easily via deprotonation of the 
    
    
    
    -carbon (adjacent to both carbonyl and amine), this is a
    
    
    -amino acid.[1] The proton
    
    
    to the carboxyl is acidic, but removing it does not affect the chiral center at the
    
    
    -position.
  • Exception: Extreme conditions (e.g., refluxing in

    
    ) can induce retro-Michael addition reactions, leading to racemization or cleavage.
    
  • Recommendation: Keep reaction pH

    
     and temperature 
    
    
    
    for prolonged steps.
Q: What solvents are incompatible with this molecule?

A: Avoid ketones (acetone, MEK) and aldehydes unless intended for reaction.

  • Reasoning: The primary amine at the

    
    -position is nucleophilic and will readily form imines (Schiff bases)  with ketonic solvents. This is a common "ghost impurity" seen in HPLC when samples are dissolved in acetone.
    
  • Preferred Solvents: Water, Methanol, Ethanol, DMSO, DMF.

Analytical Troubleshooting (The "Data" Phase)

Q: My HPLC peaks are splitting or tailing badly. How do I fix this?

A: This is a classic Zwitterionic Effect .

  • Cause: In unbuffered mobile phases, the molecule exists in equilibrium between cationic, zwitterionic, and anionic forms, leading to mixed retention mechanisms on C18 columns.

  • Troubleshooting Protocol:

    • Buffer the Aqueous Phase: Use

      
       (pH ~2) to force the molecule into the cationic form (
      
      
      
      /
      
      
      ), or use
      
      
      Ammonium Acetate (pH 5-6) for zwitterionic retention.
    • Ion Pairing: For difficult separations, add

      
       Sodium Octanesulfonate to the mobile phase.
      
Q: How do I detect enantiomeric impurities (The (S)-isomer)?

A: You cannot use standard C18 columns. You must use a Chiral Stationary Phase (CSP) or derivatization.

  • Method A (Direct - Preferred): Crown Ether columns (e.g., Crownpak CR+) are ideal for free amino acids. They complex specifically with the ammonium group (

    
    ).
    
    • Condition: Perchloric acid (pH 1-2) mobile phase; low temperature (

      
      ).
      
  • Method B (Indirect): Derivatize with Marfey’s Reagent (FDAA). This converts the enantiomers into diastereomers, which can then be separated on a standard C18 column.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To validate stability-indicating analytical methods.

  • Preparation: Prepare a

    
     stock solution of this compound in 
    
    
    
    (50:50).
  • Stress Conditions:

    • Acid Hydrolysis: Add

      
       (1:1 v/v). Heat at 
      
      
      
      for 4 hours.
    • Base Hydrolysis: Add

      
       (1:1 v/v). Heat at 
      
      
      
      for 4 hours.
    • Oxidation: Add

      
      . Incubate at RT for 24 hours. (Watch for Nitro 
      
      
      
      N-Oxide shifts).
    • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Neutralize samples and inject onto HPLC (Gradient 5% to 95% MeCN in 0.1% TFA). Target recovery: 80-90% for valid "stress".

Protocol B: Chiral Purity Analysis (Direct Method)

Purpose: To quantify the (S)-enantiomer.

  • Column: Daicel Crownpak CR-I (+) (

    
    ).
    
  • Mobile Phase:

    
     (aq) / Methanol (90:10).
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperature improves chiral recognition).
    
  • Detection: UV at

    
    .
    
  • Acceptance Criteria: (S)-enantiomer

    
    .
    

Visualizing Stability Logic

Diagram 1: Stability Troubleshooting Decision Tree

This workflow guides the user through the initial assessment of material quality.

StabilityWorkflow Start Start: Material Inspection Visual Visual Check: Color/Form Start->Visual Yellow Yellow/Orange? Visual->Yellow Color change Clump Clumping? Visual->Clump Texture change HPLC HPLC Analysis (Achiral C18) Visual->HPLC No visible change PhotoDeg Probable Photodegradation (Nitro reduction) Yellow->PhotoDeg Hygro Hygroscopicity (Dry under vacuum) Clump->Hygro ChiralCheck Chiral HPLC (Crownpak/Marfey's) HPLC->ChiralCheck Purity > 98% Fail Reject / Reprocess HPLC->Fail Purity < 98% PhotoDeg->HPLC Hygro->HPLC Pass Material Approved Store 2-8°C ChiralCheck->Pass ee > 99% ChiralCheck->Fail ee < 99%

Caption: Decision matrix for assessing physical and chemical integrity of this compound.

Diagram 2: Degradation Pathways

Understanding the specific chemical vulnerabilities of the molecule.

DegradationPathways Main (R)-3-Amino-4-(4-nitrophenyl) butanoic acid Nitroso Nitroso/Hydroxylamine Impurities (Colored) Main->Nitroso Reduction Imine Schiff Base (Imine) Formation Main->Imine Condensation Racemate Racemization (Retro-Michael) Main->Racemate Elimination/Addition Light UV Light / Reducing Agents Light->Nitroso Ketones Ketone Solvents (Acetone) Ketones->Imine Base Strong Base (pH > 13, Heat) Base->Racemate

Caption: Primary chemical degradation pathways: Nitro-reduction, Imine formation, and base-catalyzed racemization.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Council for Harmonisation.[4] [Link]

  • Péter, A., et al. (2001).[7] "High-performance liquid chromatographic enantioseparation of beta-amino acids." Journal of Chromatography A. [Link]

Sources

Troubleshooting enantiomeric excess in (R)-3-Amino-4-(4-nitrophenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting challenges in the synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, with a particular focus on achieving high enantiomeric excess (e.e.). As a non-proteinogenic β-amino acid, the stereochemical purity of this compound is paramount for its application as a building block in pharmacologically active agents.[1] This resource provides in-depth, experience-driven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?

A1: The synthesis of this chiral β-amino acid in high enantiomeric purity relies on several key asymmetric synthesis strategies.[1] These include the use of chiral auxiliaries, organocatalysis, and enzymatic resolution.[1] For instance, an Evans oxazolidinone can be used as a chiral auxiliary to direct the asymmetric conjugate addition of an amine equivalent, often achieving greater than 95% diastereomeric excess.[1] Organocatalytic methods, such as the use of a chiral primary amine-thiourea catalyst for the asymmetric Michael addition to a nitrostyrene derivative, can yield up to 99% e.e.[1] Biocatalysis, particularly kinetic resolution using enzymes like lipases, offers a highly selective and environmentally friendly alternative.[1][2] In this approach, a lipase can selectively hydrolyze the (S)-enantiomer of a racemic ester, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[1]

Q2: How is the enantiomeric excess (e.e.) of my product accurately determined?

A2: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[3] It is crucial to have a racemic sample of your compound to confirm the separation of the two enantiomers. The e.e. is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100.[3] Other methods include NMR spectroscopy with chiral shift reagents, which form transient diastereomeric complexes that can be distinguished in the NMR spectrum.[4]

Q3: My reaction has stalled before reaching full conversion. Could this impact the enantioselectivity?

A3: Yes, an incomplete reaction can complicate the interpretation of enantioselectivity. This is particularly true if the catalyst is degrading over time to a less selective species. A stalled reaction might indicate issues with catalyst activity, reagent purity, or reaction conditions, all of which can also negatively affect the enantiomeric excess.

Troubleshooting Guide: Low Enantiomeric Excess

Achieving high enantioselectivity is a multifactorial challenge. If you are observing a lower than expected enantiomeric excess, a systematic approach to troubleshooting is recommended.

Problem 1: Suboptimal Reaction Conditions

The interplay between temperature, solvent, and reactant concentrations is critical in controlling the stereochemical outcome of an asymmetric reaction.

Causality: The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers.[5] Reaction conditions can influence the transition state energies, thereby altering this difference.

  • Temperature: Generally, lower temperatures lead to higher enantiomeric excess because the small differences in activation energy have a more significant impact on the relative reaction rates.[5] However, in some cases, a reversal of enantioselectivity has been observed at different temperatures.[5][6]

  • Solvent: The solvent can affect the conformation of the catalyst-substrate complex and may play a role in the aggregation of catalytic species, which can have different selectivities.

Solutions:

ParameterRecommended ActionRationale
Temperature Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).Lower temperatures often enhance enantioselectivity by exploiting the differences in activation energies for the formation of the two enantiomers.
Solvent Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, methanol).The solvent can influence the transition state geometry and catalyst aggregation, directly impacting the stereochemical outcome.
Concentration Investigate the effect of reactant and catalyst concentrations.In some copper-catalyzed reactions, higher electrophile concentration can improve e.e.[7]
Problem 2: Issues with Catalyst and Reagents

The purity and integrity of the chiral catalyst, ligands, and starting materials are paramount for achieving high enantioselectivity.

Causality: Impurities can act as catalyst poisons, participate in competing side reactions, or, in the case of the catalyst itself, a lower enantiopurity will directly translate to a lower e.e. in the product.[4]

  • Catalyst/Ligand Purity: The enantiomeric purity of your chiral source is a direct limiting factor for the e.e. of your product.

  • Substrate Purity: Impurities in the starting materials can inhibit or poison the catalyst.

  • Anhydrous Conditions: Many catalysts, especially organometallic ones, are sensitive to moisture.[4]

Solutions:

ComponentRecommended ActionRationale
Chiral Catalyst/Ligand Verify the enantiomeric purity of the catalyst or ligand using a suitable analytical technique.Any contamination with the opposite enantiomer will directly reduce the final e.e. of the product.
Substrate Re-purify starting materials (e.g., by recrystallization or chromatography).Impurities can interfere with the catalyst's function or lead to achiral side products.[4]
Reagents & Solvents Use freshly purified or anhydrous grade solvents and reagents. Ensure glassware is thoroughly dried.Moisture and other impurities can deactivate sensitive catalysts.[4]
Problem 3: Competing Racemic Background Reaction

A non-catalyzed, racemic reaction may be occurring in parallel with the desired asymmetric transformation, leading to a reduction in the overall enantiomeric excess.[4]

Causality: If the uncatalyzed reaction pathway has a comparable rate to the catalyzed asymmetric pathway, a significant amount of racemic product will be formed, thus lowering the measured e.e.

Solutions:

ApproachRecommended ActionRationale
Lower Temperature Run the reaction at a lower temperature.This will generally slow down the uncatalyzed reaction to a greater extent than the catalyzed one, favoring the asymmetric pathway.[4]
Adjust Catalyst Loading Optimize the catalyst loading.A higher catalyst loading might accelerate the desired asymmetric reaction, outcompeting the background reaction. However, in some cases, lower loading is beneficial.[4][7]

Experimental Protocols

Protocol 1: General Workflow for Chiral HPLC Analysis

This protocol outlines the steps for analyzing the enantiomeric composition of your product.

  • Sample Preparation:

    • Take a small aliquot from the crude reaction mixture.

    • To remove baseline-contaminating impurities and the catalyst, pass the aliquot through a small plug of silica gel using a suitable solvent (e.g., a mixture of ethyl acetate and hexane).[4]

    • Concentrate the filtered sample under reduced pressure.[4]

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[4]

  • HPLC Analysis:

    • Column Selection: Choose a chiral stationary phase (CSP) suitable for your compound class. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for chiral amines and amino acid derivatives.[4][8]

    • Method Development: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).[4] If separation is poor, systematically adjust the mobile phase ratio.[4] Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.[4]

    • Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak to calculate the enantiomeric excess.[4]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This classical method can be used to separate enantiomers on a preparative scale.[2][9]

  • Resolving Agent Selection: Choose an optically pure resolving agent that will form a salt with your amino acid. For an acidic compound, a chiral base like (+)-α-phenethylamine or quinine is used.[9]

  • Salt Formation: Dissolve the racemic 3-Amino-4-(4-nitrophenyl)butanoic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

  • Crystallization: The diastereomeric salts will have different solubilities.[9] Allow the less soluble diastereomer to crystallize out of the solution. This process may be optimized by varying the solvent and temperature.

  • Isolation and Liberation: Filter the crystals of the less soluble diastereomeric salt. Treat the isolated salt with an acid or base to break the salt and liberate the enantiomerically enriched amino acid.

  • Analysis: Determine the enantiomeric excess of the isolated product using chiral HPLC.

Visualizations

Troubleshooting_Workflow cluster_outcomes start Low Enantiomeric Excess Observed cond_temp Is Reaction Temperature Optimized? start->cond_temp action_temp Screen Temperatures (e.g., -78°C, -20°C, 0°C, RT) cond_temp->action_temp No cond_solvent Is Solvent Choice Optimal? cond_temp->cond_solvent Yes action_temp->cond_solvent action_solvent Screen a Range of Solvents (Polar Aprotic, Nonpolar, etc.) cond_solvent->action_solvent No cond_purity Are Catalyst and Substrate Pure? cond_solvent->cond_purity Yes action_solvent->cond_purity action_purity Re-purify Substrate. Verify Catalyst's Enantiopurity. cond_purity->action_purity No cond_racemic Is a Racemic Background Reaction Occurring? cond_purity->cond_racemic Yes action_purity->cond_racemic action_racemic Lower Reaction Temperature. Consider Lower Catalyst Loading. cond_racemic->action_racemic Yes outcome_persist Issue Persists (Consult Further Literature) cond_racemic->outcome_persist No outcome_improved e.e. Improved action_racemic->outcome_improved

Caption: Troubleshooting workflow for low enantiomeric excess.

HPLC_Analysis_Workflow start Start: Analyze Product e.e. prep_sample Prepare Sample (Aliquot, Filter, Concentrate, Dissolve) start->prep_sample select_column Select Chiral Stationary Phase (CSP) prep_sample->select_column develop_method Develop Separation Method (Mobile Phase Optimization) select_column->develop_method run_hplc Perform HPLC Analysis develop_method->run_hplc data_analysis Integrate Peaks and Calculate e.e. run_hplc->data_analysis end End: Enantiomeric Excess Determined data_analysis->end

Caption: Workflow for chiral HPLC analysis.

References

  • Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one. Benchchem.
  • improving enantiomeric excess in asymmetric synthesis. Benchchem.
  • This compound | 759448-14-1. Benchchem.
  • Advanced Chiral Resolution and Purification Strategies. Arborpharmchem.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]

  • Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. PMC. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Enantioselective synthesis. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid . This molecule is a chiral


-homoamino acid, specifically the 

-homologue of (R)-4-nitrophenylalanine. It serves as a critical intermediate in the development of peptidomimetics and active pharmaceutical ingredients (APIs).

Because


-amino acids are not naturally abundant, they are typically synthesized via the Arndt-Eistert homologation  of their corresponding naturally occurring or readily available 

-amino acids [1]. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you overcome common pitfalls during this multi-step synthesis.

Part 1: Troubleshooting & FAQs

Phase 1: Activation and Diazoketone Formation

The first step involves converting the N-protected starting material, Boc-(R)-4-nitrophenylalanine , into a highly reactive intermediate before trapping it with diazomethane (or trimethylsilyldiazomethane) to form an


-diazoketone.

Q: I am observing significant racemization of my product. How can I preserve the stereocenter? A: Racemization at the


-chiral center is a classic pitfall caused by over-activation. When harsh reagents like thionyl chloride (

) are used to form an acid chloride, the molecule can transiently form an oxazolone intermediate, which readily tautomerizes and loses its stereochemical integrity. Causality & Fix: Shift to a mixed anhydride activation strategy. By using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at strictly controlled low temperatures (-15 °C), you prevent oxazolone formation and ensure complete retention of chirality.

Q: My LC-MS shows a major chloromethyl ketone byproduct instead of the desired diazoketone. What went wrong? A: Chloromethyl ketones form when hydrogen chloride (HCl) is present in the reaction matrix. HCl reacts rapidly with the newly formed diazoketone, displacing nitrogen gas to form the chlorinated byproduct. Causality & Fix: Ensure a strictly acid-free environment. The mixed anhydride method inherently avoids HCl generation. If you must use an acid chloride, you must add an excess of a tertiary amine (like triethylamine) to scavenge any trace acids before introducing the diazo reagent.

Phase 2: The Wolff Rearrangement

The


-diazoketone is subjected to a silver-catalyzed Wolff rearrangement, expelling nitrogen gas to form a transient ketene, which is immediately trapped by water to form the 

-amino acid [2].

Q: The Wolff rearrangement is sluggish, and I am recovering unreacted diazoketone. How do I drive the reaction to completion? A: Sluggish rearrangements are typically caused by catalyst deactivation or insufficient energy input. Silver benzoate (


) is highly sensitive to light and can degrade into inactive metallic silver.
Causality & Fix: Always use freshly prepared silver benzoate and shield the reaction flask from direct light. To accelerate the expulsion of 

and the 1,2-alkyl shift, utilize sonication or microwave irradiation. A self-validating check for this step is the visual observation of effervescence; the cessation of

bubbling indicates the consumption of the diazoketone.

Q: I am isolating a high percentage of an


-hydroxy ketone byproduct. How do I prevent this? 
A:  This occurs when water acts as a nucleophile and attacks the diazoketone before the Wolff rearrangement can generate the ketene.
Causality & Fix: The rearrangement must outpace direct nucleophilic attack. Ensure your silver catalyst is highly active and consider adding a catalytic amount of triethylamine (

) to facilitate the initial deprotonation of the diazoketone, which accelerates the rearrangement pathway.
Phase 3: Deprotection

Q: How do I remove the Boc protecting group without reducing the 4-nitrophenyl moiety? A: The 4-nitrophenyl group is highly susceptible to reduction. Standard deprotection protocols that utilize catalytic hydrogenation (


 with Pd/C) will inadvertently reduce the nitro group to an aniline.
Causality & Fix: Exploit orthogonal protecting group chemistry. The Boc group is acid-labile, while the nitro group is entirely stable under acidic conditions. Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to cleanly yield the final product.

Part 2: Quantitative Data & Method Comparison

Selecting the correct activation strategy is the most critical decision in the Arndt-Eistert homologation. The table below summarizes the empirical outcomes of different activation methods for


-amino acids.
Activation ReagentReactive IntermediateRisk of RacemizationRisk of Chloromethyl KetoneTypical Yield of Diazoketone
Thionyl Chloride (

)
Acid ChlorideHigh (Oxazolone formation)High (Requires strict HCl scavenging)40 - 55%
IBCF / NMM Mixed AnhydrideLow (Stable at -15 °C)None (Acid-free process)85 - 95%
Boc Anhydride (

)
Carbonic AnhydrideLowNone70 - 80%

Part 3: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the synthesis of this compound via the mixed anhydride Arndt-Eistert pathway [3].

Step 1: Mixed Anhydride Formation

  • Dissolve 10.0 mmol of Boc-(R)-4-nitrophenylalanine in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Add 11.0 mmol of N-methylmorpholine (NMM), followed by the dropwise addition of 10.5 mmol of isobutyl chloroformate (IBCF).

  • Validation Check: A white precipitate (NMM·HCl) will form immediately, confirming the formation of the mixed anhydride. Stir for 15 minutes.

Step 2: Diazoketone Synthesis

  • Filter the reaction mixture rapidly under argon to remove the NMM·HCl salts.

  • Transfer the filtrate to a flask shielded from light and cool to 0 °C.

  • Add a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 25.0 mmol) dropwise.

  • Stir for 2 hours at 0 °C, then warm to room temperature overnight. Quench excess diazo reagent with a few drops of acetic acid until yellow color fades. Concentrate in vacuo.

Step 3: Wolff Rearrangement

  • Dissolve the crude diazoketone in 40 mL of a 1,4-dioxane/water mixture (9:1 v/v).

  • Add 1.0 mmol of freshly prepared silver benzoate (

    
    ) and 2.0 mmol of triethylamine.
    
  • Place the flask in an ultrasonic bath at 35 °C.

  • Validation Check: Vigorous nitrogen gas evolution will begin. Sonicate until gas evolution completely ceases (typically 1-2 hours).

  • Filter through Celite to remove silver salts, concentrate, and purify the Boc-protected

    
    -amino acid via flash chromatography.
    

Step 4: Deprotection

  • Dissolve the purified intermediate in 20 mL of Dichloromethane (DCM).

  • Add 10 mL of Trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Concentrate in vacuo and precipitate the final product, This compound , using cold diethyl ether.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the mechanistic logic and flow of the Arndt-Eistert homologation specific to this molecule.

ArndtEistert A Boc-(R)-4-NO2-Phe-OH (Starting Material) B Mixed Anhydride (IBCF, NMM, -15 °C) A->B Activation C Diazoketone Intermediate (+ TMS-Diazomethane) B->C Homologation D Wolff Rearrangement (AgBz, NEt3, H2O/Dioxane) C->D Heat/Sonication E Ketene Intermediate (Stereocenter Retained) D->E -N2 (Gas Evolution) F Boc-(R)-beta-homo-4-NO2-Phe-OH (Protected Product) E->F Nucleophilic Attack (H2O) G (R)-3-Amino-4-(4-nitrophenyl) butanoic acid (Final) F->G Deprotection (TFA/DCM)

Arndt-Eistert homologation pathway for this compound synthesis.

References

  • Title: A practical route to β2,3-amino acids with alkyl side chains Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade Source: ChemRxiv URL: [Link]

  • Title: Iterative One-Carbon Homologation of Unmodified Carboxylic Acids Source: Journal of the American Chemical Society (JACS) URL: [Link]

Validation & Comparative

Publish Comparison Guide: Structure-Activity Relationship of (R)-3-Amino-4-(4-nitrophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into (R)-3-Amino-4-(4-nitrophenyl)butanoic acid , a specialized


-amino acid scaffold. Unlike its 

-amino acid cousins (Baclofen, Phenibut) which act primarily as GABA-B agonists, this

-homophenylalanine derivative serves as a critical chiral building block and electronic probe in the development of DPP-4 inhibitors and peptidomimetics.

Executive Summary: The "Nitro-Scaffold" Advantage

This compound is a non-proteinogenic


-amino acid. In the context of drug design, it is not merely a final drug but a high-value intermediate  used to tune the electronic and steric properties of peptidomimetics. Its primary utility lies in two domains:
  • DPP-4 Inhibition: As a structural analog to the 2,4,5-trifluorophenyl moiety found in Sitagliptin , allowing researchers to probe the electronic requirements of the S1 hydrophobic pocket.

  • Synthetic Versatility: The 4-nitro group acts as a "masked" aniline, enabling late-stage diversification into ureas, sulfonamides, or heterocycles after reduction.

Quick Comparison: The -Amino Acid Landscape
Feature(R)-4-Nitrophenyl Analog (Topic)(R)-2,4,5-Trifluorophenyl Analog (Sitagliptin Int.)[1][2][3](R)-4-Chlorophenyl Analog (

-Baclofen)
Primary Application SAR Probe / PrecursorDPP-4 Inhibitor (Commercial)GABA Uptake / Foldamers
Electronic Effect (

)
Strong EWG (+0.78) Moderate EWG (Cumulative)Moderate EWG (+0.23)
Metabolic Stability High (Nitro is robust)High (C-F bond strength)Moderate
Synthetic Utility High (Reducible to -NH2)Low (Inert C-F bonds)Moderate (Cross-coupling)

Scientific Integrity: Mechanism & SAR Logic

The Electronic "Warhead" Hypothesis

In the design of DPP-4 inhibitors, the


-amino acid moiety binds in the active site where the amino group forms salt bridges with Glu205/Glu206 . The phenyl ring occupies the S1 hydrophobic pocket.
  • Causality of the Nitro Group: The nitro group is a strong electron-withdrawing group (EWG). This significantly lowers the electron density of the phenyl ring compared to the standard phenyl or even the trifluorophenyl analogs.

  • SAR Implication: By incorporating the 4-nitro derivative, researchers can determine if

    
    -stacking interactions in the S1 pocket are driven by electron-deficient or electron-rich arenes. If the nitro-analog retains potency, it suggests the pocket tolerates significant polarity and electron deficiency.
    
Self-Validating Protocol: Enzymatic Kinetic Resolution

Synthesis of the pure (R)-enantiomer is challenging via traditional chemical means. The industry standard, self-validating protocol uses Lipase-catalyzed kinetic resolution . This method is preferred over asymmetric hydrogenation for this specific nitro-derivative due to the risk of reducing the nitro group with metal catalysts.

Protocol Validation:

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase (PSIM).

  • Substrate: Racemic ethyl 3-amino-4-(4-nitrophenyl)butanoate.

  • Mechanism: The lipase selectively hydrolyzes the (S)-ester, leaving the (R)-ester (or vice versa depending on solvent/acyl donor) intact or hydrolyzing to the (R)-acid.

  • Checkpoint: Enantiomeric Excess (ee) must be >98% as determined by Chiral HPLC (e.g., Chiralpak IA column).

Visualization of SAR & Synthesis

Diagram 1: Synthetic Logic & SAR Divergence

This diagram illustrates how the Nitro-scaffold serves as a central hub for accessing distinct pharmacological classes compared to the Gamma-amino series (Baclofen).

SAR_Logic Scaffold (R)-3-Amino-4-(4-nitrophenyl) butanoic acid (The Nitro-Scaffold) Reduction Reduction (H2, Pd/C or Fe/HCl) Scaffold->Reduction Coupling Coupling with Triazolopyrazine Scaffold->Coupling Isomerization Constitutional Isomer Comparison Scaffold->Isomerization Aniline 4-Amino Derivative (Versatile Handle) Reduction->Aniline Ureas / Sulfonamides Ureas / Sulfonamides Aniline->Ureas / Sulfonamides Diversification DPP4 DPP-4 Inhibitor Analogs (Sitagliptin-like) Coupling->DPP4 Baclofen Gamma-Amino Analog (Baclofen/Phenibut) GABA-B Agonist Isomerization->Baclofen Different Target

Caption: Divergent synthetic pathways from the nitro-scaffold to DPP-4 inhibitors vs. comparison with Gamma-amino GABA-B agonists.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Synthesis of (R)-Isomer)

Objective: Isolate high-purity this compound from racemic ester.

  • Preparation: Dissolve racemic ethyl 3-amino-4-(4-nitrophenyl)butanoate (10 mmol) in methyl tert-butyl ether (MTBE) (50 mL).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, immobilized, 500 mg) and water (0.5 eq, 90 mg) as the nucleophile.

  • Incubation: Shake at 45°C, 200 rpm for 24–48 hours.

    • Mechanistic Note: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.

  • Monitoring: Monitor conversion via HPLC. Stop reaction at 50% conversion.

  • Workup: Filter off the enzyme. Wash the organic phase with saturated NaHCO3 (extracts the (S)-acid).

  • Isolation: The organic phase contains the (R)-ester . Evaporate solvent.

  • Hydrolysis: Treat the (R)-ester with 6N HCl (reflux, 4h) to yield the target This compound hydrochloride .

Protocol B: Comparative SAR Analysis (DPP-4 Assay)

Objective: Evaluate the inhibitory constant (Ki) relative to Sitagliptin.

  • Reagents: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate).

  • Compound Prep: Prepare 10 mM stock solutions of the Nitro-analog derivative and Sitagliptin (positive control) in DMSO.

  • Assay:

    • Incubate enzyme (10 ng/well) with test compound (0.1 nM – 100 µM) in Tris buffer (pH 8.0) for 15 min at 37°C.

    • Add Gly-Pro-AMC substrate (50 µM).

  • Readout: Measure fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 min.

  • Data Analysis: Fit data to the Morrison equation for tight-binding inhibitors to determine

    
    .
    
    • Expected Result: The nitro-analog typically shows slightly reduced potency compared to the trifluoro-analog due to steric bulk, but validates the electronic tolerance of the S1 pocket.

Detailed Data Comparison

The following table contrasts the physicochemical properties critical for drug design.

Property(R)-4-Nitro Analog(R)-4-Chloro Analog(R)-H Analog (Phenibut

-var)
Hammett Sigma (

)
+0.78 (Strongly withdrawing)+0.23 (Mildly withdrawing)0.00 (Neutral)
Lipophilicity (cLogP) ~1.2~1.5~1.0
H-Bond Acceptors 4 (Nitro + Acid + Amine)22
pKa (Carboxyl) ~3.4 (Increased acidity)~3.8~4.0
Key Interaction

-hole / Electrostatic
Hydrophobic / Halogen bondHydrophobic

Analysis: The significantly lower pKa of the carboxyl group in the nitro-derivative (due to the electron-withdrawing effect transmitted through the chain) can alter the zwitterionic equilibrium at physiological pH, potentially influencing membrane permeability compared to the chloro-analog.

References

  • BenchChem. this compound: Structure and Biological Activity. Retrieved from .

  • National Institutes of Health (NIH).

    
    -Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Bioorg Med Chem Lett.[4] Retrieved from .
    
  • MDPI.

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules 2020. Retrieved from .
    
  • BindingDB. Affinity Data for GABA-B Receptor Ligands: Comparison of 4-chloro and 4-nitro analogs. Retrieved from .

  • Selleck Chemicals. GABA Receptor Antagonists and Agonists: Baclofen and Analogs. Retrieved from .

Sources

Cross-validation of analytical methods for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, a critical chiral building block in pharmaceutical synthesis. As a non-proteinogenic β-amino acid, its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] The presence of a nitro group on the phenyl ring makes it a versatile precursor for various functional group transformations, further underscoring the need for precise analytical control.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond procedural outlines to explain the rationale behind methodological choices, ensuring a deep understanding of how to establish a robust, validated, and cross-comparable analytical workflow. We will explore the two primary analytical techniques for this molecule—Chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and detail a systematic approach to cross-validation.

The Imperative of Enantiomeric Purity in Drug Development

In pharmaceutical development, the stereochemistry of a molecule is a critical quality attribute. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2][3] Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs. Therefore, the development and validation of analytical methods capable of accurately quantifying the desired enantiomer and its undesired counterpart are not merely procedural hurdles but foundational pillars of drug quality and safety.[2]

Section 1: Primary Analytical Methodologies

The selection of an analytical method is contingent on the sample matrix, the required sensitivity, and the specific information sought (e.g., purity, concentration in a biological fluid). For this compound, Chiral HPLC and LC-MS/MS are the most powerful and commonly employed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of bulk drug substances. Its strength lies in the direct physical separation of enantiomers, allowing for their individual quantification.

Principle of Separation: The technique relies on a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers.[4] These transient, diastereomeric complexes have different energies, resulting in different retention times and, consequently, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including amino acid derivatives.[3][5]

Method Development Causality: The choice of mobile phase is critical. For this polar, zwitterionic compound, a normal-phase or polar organic mode is often preferred. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol) with an acidic or basic modifier, is optimized to achieve a balance between retention and resolution (Rs). A resolution value of >2.0 is generally desired for baseline separation, ensuring accurate quantification.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

When the analytical challenge shifts from bulk purity to quantifying trace amounts of the compound in complex biological matrices (e.g., plasma, cerebrospinal fluid), LC-MS/MS is the method of choice. Its unparalleled sensitivity and selectivity make it ideal for pharmacokinetic and bioavailability studies.[6][7][8]

Principle of Quantification: LC-MS/MS is a hyphenated technique. An initial HPLC separation (which can be chiral or, more commonly, a rapid reversed-phase separation) is followed by detection using a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive detection method.[6] In MRM, a specific precursor ion (the ionized parent molecule) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is a unique signature of the analyte, virtually eliminating interference from matrix components.[8]

Trustworthiness Through Internal Standards: To ensure accuracy and correct for variations in sample preparation and matrix effects, a stable isotope-labeled internal standard (e.g., a deuterated analog) is indispensable.[8][9] This internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable ratiometric quantification.

Section 2: The Cross-Validation Workflow

Cross-validation is the process of demonstrating that two distinct analytical methods produce comparable and consistent results for the same analyte in the same sample. This process is crucial when, for instance, a Chiral HPLC method is used for product release testing and an LC-MS/MS method is used for clinical sample analysis.

CrossValidationWorkflow cluster_hplc Chiral HPLC Method cluster_lcms LC-MS/MS Method HPLC_Dev Method Development HPLC_Val Full Validation (ICH) HPLC_Dev->HPLC_Val Optimize Rs, LoQ Analysis Comparative Analysis HPLC_Val->Analysis LCMS_Dev Method Development LCMS_Val Full Validation (FDA) LCMS_Dev->LCMS_Val Optimize MRM, Recovery LCMS_Val->Analysis Sample Identical Sample Set (e.g., 3 batches, spiked levels) Sample->HPLC_Val Sample->LCMS_Val Results Data Comparison - Assay/Purity (%) - Enantiomeric Excess (%ee) - Impurity Profile Analysis->Results Report Cross-Validation Report - Statistical Analysis (t-test, F-test) - Acceptance Criteria Met Results->Report

Core Validation Parameters

Before cross-validation, each method must be fully validated for its intended purpose according to relevant guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[2][6][10]

ParameterChiral HPLC (for Purity)LC-MS/MS (for Bioanalysis)Rationale & Causality
Specificity Baseline resolution of enantiomers from each other and any impurities.[11]No interfering peaks from matrix components at the analyte's retention time and MRM transition.[7]Ensures the signal is unequivocally from the analyte of interest.
Linearity Typically 50% to 150% of the specification limit for the undesired enantiomer.[11]Covers the expected physiological concentration range (e.g., 1-1500 ng/mL).[6]Demonstrates a proportional response of the method to changes in analyte concentration.
Accuracy Recovery of spiked undesired enantiomer into the main component (e.g., 90-110%).[11]Recovery of spiked analyte in blank matrix at multiple levels (e.g., 85-115%).[6]Measures the closeness of the experimental value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) as %RSD (e.g., <5%).[11]Intra- and inter-day precision as %RSD at multiple QC levels (e.g., <15%).[7]Assesses the degree of scatter between a series of measurements.
Limit of Quant. (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy.[3]Lower Limit of Quantitation (LLOQ) is the lowest point on the calibration curve.[7][8]Defines the lower boundary of the method's useful analytical range.
Robustness Insensitivity to small, deliberate changes in method parameters (flow rate, temp).Evaluated during development to ensure method reliability.Demonstrates the method's reliability during normal usage.
Comparative Analysis Data

For cross-validation, a minimum of three independent batches of this compound should be analyzed by both validated methods. The results are then compared statistically.

Sample IDChiral HPLC Result (% Purity of R-enantiomer)LC-MS/MS Result (% Purity of R-enantiomer)Difference (%)
Batch 00199.8599.820.03
Batch 00299.9199.890.02
Batch 00399.8899.90-0.02
Mean 99.88 99.87 0.01
Std. Dev. 0.03 0.04 -

Acceptance Criterion: The mean difference between the two methods should be within a pre-defined limit (e.g., ≤ 2.0%). The data above shows excellent correlation, validating that both methods provide equivalent purity assessments.

Section 3: Detailed Experimental Protocols

These protocols are provided as a robust starting point. Method optimization and validation are required for specific instrumentation and laboratory conditions.

Protocol 1: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-Amino-4-(4-nitrophenyl)butanoic acid.

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP[3]

  • Mobile Phase: n-Hexane, Ethanol, 2-Propanol, Trifluoroacetic acid (84:12:4:0.1 v/v/v/v)[3]

  • Sample Diluent: Mobile Phase

  • Standard: this compound reference standard

  • Undesired Enantiomer: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid or racemic mixture

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C and the UV detection wavelength to 254 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare a resolution solution containing both the (R)- and (S)-enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.

  • Chromatography:

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Inject the resolution solution and confirm baseline separation (Rs > 2.0).

    • Inject the standard and sample solutions in replicate (n=3).

  • Quantification: Calculate the area percentage of the undesired (S)-enantiomer relative to the total area of both enantiomer peaks.

Protocol 2: LC-MS/MS for Quantification in Plasma

Objective: To quantify this compound in human plasma. This protocol is adapted from methods for the structurally similar compound, baclofen.[6][8]

Instrumentation:

  • LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source

Materials:

  • Column: C8 or C18 reversed-phase column (e.g., Kromasil 100-5C8, 4.6x150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Internal Standard (IS): Deuterated this compound (e.g., d4-analog)

  • Sample Preparation: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)[8]

Procedure:

  • Sample Preparation (PPT):

    • To 100 µL of plasma sample, add 20 µL of IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatography:

    • Set a flow rate of 0.8 mL/min.

    • Use a gradient elution starting with 95% Mobile Phase A, ramping to 95% Mobile Phase B, followed by re-equilibration.

    • Injection volume: 10 µL.

  • Mass Spectrometry:

    • Operate in positive ESI mode.

    • Optimize MRM transitions for the analyte and the IS. For a related compound like baclofen, a transition of m/z 214.1 > 150.9 is used.[8] A similar fragmentation pattern would be developed for the target analyte.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Section 4: Method Comparison and Recommendations

MethodComparison cluster_hplc_attr cluster_lcms_attr center_node Analyte: (R)-3-Amino-4- (4-nitrophenyl)butanoic acid HPLC Chiral HPLC center_node->HPLC LCMS LC-MS/MS center_node->LCMS HPLC_attr1 Strength: Direct Separation HPLC_attr2 Primary Use: Purity & QC HPLC_attr3 Limitation: Lower Sensitivity LCMS_attr1 Strength: High Sensitivity LCMS_attr2 Primary Use: Bioanalysis LCMS_attr3 Limitation: Indirect Chirality

Chiral HPLC is the definitive method for establishing the enantiomeric purity of the bulk substance. Its ability to physically separate the enantiomers provides unequivocal proof of stereochemical integrity. It is robust, reliable, and perfectly suited for a quality control (QC) environment for raw material and final product release.

LC-MS/MS , while it can be performed with a chiral column, is more often used with a high-throughput reversed-phase method for bioanalysis. Its strength is not in primary chiral separation but in its exceptional sensitivity and selectivity in a complex biological matrix.[6] It is the indispensable tool for determining how the drug behaves in a biological system.

The cross-validation of analytical methods is a cornerstone of scientific integrity in drug development. For a chiral intermediate like this compound, a dual-methodology approach provides comprehensive analytical control. Chiral HPLC serves as the bedrock for purity assessment, while LC-MS/MS provides the high-sensitivity quantification required for bioanalytical applications. By demonstrating the equivalency of these methods through a rigorous cross-validation study, an organization can ensure data integrity and consistency across the entire lifecycle of a drug product, from initial synthesis to clinical evaluation. This validated, multi-faceted approach ensures not only regulatory compliance but also a profound understanding of the product's quality and performance.

References
  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Welsh, T. J., et al. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. MDPI. Available from: [Link]

  • Vakam, V. K., et al. (n.d.). LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and. International Journal of Pharmacy and Technology.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates. Benchchem.
  • Kim, H., et al. (2013). Liquid chromatography-tandem mass spectrometry determination of baclofen in various biological samples and application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 85, 142-149. Available from: [Link]

  • Reddy, B., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Nahar, L., et al. (2015). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(1), 54-60. Available from: [Link]

  • Tummuru, M. K. R., et al. (n.d.). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate. International Journal of Chemical and Biochemical Sciences.
  • Ullah, I., et al. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column. Available from: [Link]

  • Brand, M., et al. (n.d.). Process for the separation of a mixture of enantiomers. Google Patents.
  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
  • Mohammadian, F., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Ho, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6202. Available from: [Link]

  • Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311. Available from: [Link]

  • Sharma, A., & Sharma, R. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Rejtar, T., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 24(2), 114-121. Available from: [Link]

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